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2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Cat. No.: B159014
CAS No.: 1620-48-0
M. Wt: 252.4 g/mol
InChI Key: SMMZXHBQLPPFJF-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-alpha-mercapto-p-cresol is a useful research compound. Its molecular formula is C15H24OS and its molecular weight is 252.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24OS B159014 2,6-Di-tert-butyl-alpha-mercapto-p-cresol CAS No. 1620-48-0

Properties

IUPAC Name

2,6-ditert-butyl-4-(sulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24OS/c1-14(2,3)11-7-10(9-17)8-12(13(11)16)15(4,5)6/h7-8,16-17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMZXHBQLPPFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167282
Record name 2,6-Di-tert-butyl-alpha-mercapto-p-cresol
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Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1620-48-0
Record name 2,6-Bis(1,1-dimethylethyl)-4-(mercaptomethyl)phenol
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Record name 2,6-Di-tert-butyl-alpha-mercapto-p-cresol
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Record name 2,6-Di-tert-butyl-alpha-mercapto-p-cresol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-Di-tert-butyl-alpha-mercapto-p-cresol, also known as 2,6-Di-tert-butyl-4-(mercaptomethyl)phenol. This hindered phenolic compound, featuring a reactive thiol group, is of significant interest for its antioxidant properties. This document outlines two primary synthesis pathways, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.

Synthesis Pathway 1: Sulfonation of 2,6-di-tert-butylphenol and Subsequent Reduction

This pathway involves the initial sulfonation of 2,6-di-tert-butylphenol at the para-position, followed by the reduction of the resulting sulfonic acid to the corresponding mercaptan. A key innovation in this process is the use of a silylated sulfonating agent to achieve high regioselectivity and yield.[1]

Logical Workflow for Synthesis Pathway 1

A 2,6-di-tert-butylphenol C Sulfonation A->C B Silylated Sulfonating Agent (e.g., Trimethylsilyl chlorosulfonate) B->C D 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid C->D E Reduction D->E F 2,6-Di-tert-butyl-4-mercaptophenol E->F

Caption: Sulfonation and Reduction Pathway.

Quantitative Data for Synthesis Pathway 1
StepReagentMolar Ratio/ConcentrationTemperature (°C)Time (h)Yield (%)
Sulfonation 2,6-di-tert-butyl-phenol1 equivalent0--
Trimethylsilyl chloride1.1 equivalentsReflux (40)1-
Chlorosulfonic acid1 equivalentReflux (40)1-
Reduction 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid1 equivalent--94.6 (overall)
Experimental Protocol for Synthesis Pathway 1

Step 1: Preparation of the Silylated Sulfonating Agent and Sulfonation [1]

  • Under a nitrogen atmosphere, charge a suitable reaction vessel with methylene chloride (337.5 g) and 98% trimethylsilyl chloride (29.8 g, 0.2675 mol).

  • Heat the mixture to reflux (40°C).

  • Add 98% chlorosulfonic acid (28.82 g, 0.2425 mol) dropwise over 10 minutes.

  • Maintain the mixture at reflux for 1 hour.

  • Cool the reaction mixture to 0°C.

  • Add a solution of 2,6-di-tert-butyl-phenol (50 g, 0.2425 mol) in methylene chloride.

  • Stir the resulting mixture at a temperature below 15°C.

Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol [1]

  • The product from the sulfonation step, 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid, is then subjected to reduction. While the specific reducing agent is not detailed in the provided abstract, common methods for reducing sulfonic acids to thiols include using strong reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Following reduction, the organic phase is washed sequentially with deionized water (2 x 30 g) and a saturated sodium chloride solution (30 g).

  • The organic solvent is evaporated under vacuum at 25°C to yield solid 2,6-di-tert-butyl-4-mercaptophenol. The reported overall yield based on the starting 2,6-di-tert-butyl-phenol is 94.6%.[1]

Synthesis Pathway 2: Reaction with Sulfur Monochloride and Zinc Reduction

This alternative route involves the reaction of 2,6-di-tert-butylphenol with sulfur monochloride to form a bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide intermediate. This intermediate is then reduced using zinc in a mixed solvent system to afford the target mercaptan.[2]

Logical Workflow for Synthesis Pathway 2

A 2,6-di-tert-butylphenol C Reaction in Toluene A->C B Sulfur Monochloride B->C D bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide C->D E Zinc Reduction (Toluene/n-butanol) D->E F 2,6-Di-tert-butyl-4-mercaptophenol E->F

Caption: Sulfur Monochloride Pathway.

Quantitative Data for Synthesis Pathway 2
StepReagent/SolventMolar Ratio/ConcentrationTemperature (°C)Time (h)Yield (%)Purity (%)
Polysulfide Formation 2,6-di-tert-butylphenol--10 to -7---
Sulfur monochloride--10 to -7---
TolueneSolvent-10 to -7---
Reduction bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide1 equivalent15 to 35-88.597
ZincReducing agent15 to 35---
Toluene/n-butanolMixed solvent (volume ratio of n-butanol to toluene is 5/100 to 30/100)15 to 35---
Work-up 35% Hydrochloric acidTo pH 1-2-0.5--
Experimental Protocol for Synthesis Pathway 2

Step 1: Synthesis of bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide [2]

  • In a suitable reactor, dissolve 2,6-di-tert-butylphenol in toluene.

  • Cool the solution to a temperature range of -10°C to -7°C.

  • Add sulfur monochloride to the cooled solution to initiate the formation of the polysulfide intermediate.

Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol [2]

  • Reduce the resulting bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide with zinc powder in a mixed solvent of toluene and n-butanol. The recommended volume ratio of n-butanol to toluene is between 5/100 and 30/100.

  • The reduction is carried out at a temperature between 15°C and 35°C, and notably can be performed without external heating.[2]

Step 3: Isolation and Purification [2]

  • Following the reduction, perform an alkaline extraction.

  • To the resulting alkali layer, add 35% hydrochloric acid until the pH reaches 1 to 2.

  • Stir the mixture for 30 minutes to facilitate precipitation of the product.

  • Filter the deposited crystals and wash them sequentially with water (400 ml) and 50% (v/v) water-methanol (400 ml).

  • Dry the purified crystals to obtain 2,6-di-tert-butyl-4-mercaptophenol. The reported yield for this process is 88.5% with a purity of 97%.[2]

Alternative Synthetic Considerations

While the two pathways detailed above are well-documented for producing the target mercaptophenol, it is worth noting that the foundational step in many related syntheses is the Friedel-Crafts alkylation of p-cresol with an isobutylene or tert-butyl alcohol source in the presence of an acid catalyst to produce 2,6-di-tert-butyl-p-cresol.[3] Catalysts such as tosic acid and sulfuric acid are commonly employed, with reaction temperatures ranging from 20-120°C.[3] Subsequent functionalization at the para-methyl group would be required to introduce the thiol moiety.

References

An In-depth Technical Guide to 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol. The information is curated for professionals in research and development, with a focus on delivering precise, data-driven insights.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2,6-Bis(1,1-dimethylethyl)-4-(mercaptomethyl)phenol, is a sterically hindered phenolic compound featuring a thiol (-SH) group.[1][2] This unique structure, combining a phenol and a mercaptan, underpins its significant antioxidant properties.[1][2] The bulky tert-butyl groups enhance its stability and solubility in nonpolar environments.

Table 1: Chemical Identity and Properties

Identifier Value Reference(s)
CAS Number 1620-48-0 [1][2][3]
IUPAC Name 2,6-Bis(1,1-dimethylethyl)-4-(mercaptomethyl)phenol [2]
Synonyms 2,6-di-tert-butyl-4-(mercaptomethyl)phenol; 3,5-Di-tert-butyl-4-hydroxybenzyl mercaptan [1][2]
Molecular Formula C₁₅H₂₄OS [2][3]
Molecular Weight 252.4 g/mol [1]

| InChIKey | SMMZXHBQLPPFJF-UHFFFAOYSA-N |[1] |

Table 2: Physical and Spectroscopic Properties

Property Value Reference(s)
Melting Point 31-33 °C [4]
Boiling Point 311.8 °C (at 760 mmHg) [2]
Density 1.003 g/cm³ [2]
Flash Point 142.3 °C [2]
Refractive Index 1.53 [4]
¹H NMR Predicted data available [4]

| ¹³C NMR | Predicted data available |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the synthesis and analysis of this compound.

A documented method for preparing the target compound involves a two-step process starting from 2,6-di-tert-butylphenol.[5]

Step 1: Sulfonation of 2,6-di-tert-butylphenol

  • Reagent Preparation: Prepare a silylated sulfonating agent. In a 1000 ml vessel equipped with a condenser, thermometer, and mechanical stirrer under a nitrogen atmosphere, combine methylene chloride (337.5 g) and 98% trimethylsilyl chloride (29.8 g; 0.2675 mol).[5]

  • Reaction Initiation: Heat the mixture to reflux (40 °C). Add 98% chlorosulfonic acid (28.82 g; 0.2425 mol) dropwise over 10 minutes.[5] Continue refluxing for 1 hour.[5]

  • Addition of Phenol: Cool the reaction mixture to 0 °C. Add a solution of 2,6-di-tert-butyl-phenol (50 g; 0.2425 mol) in methylene chloride.[5]

  • Intermediate Formation: This reaction yields 2,6-di-t-butyl-4-hydroxybenzenesulfonic acid. This intermediate can be optionally converted to a more easily reducible derivative, such as its sulfonyl chloride, by reacting with thionyl chloride in the presence of dimethylformamide (DMF).[5]

Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol

  • Reduction: The sulfonic acid (or its derivative) from Step 1 is subjected to reduction to form the final mercaptan product.[5]

  • Work-up and Isolation: The reaction mixture is filtered under a nitrogen atmosphere. The organic and aqueous phases are separated. The aqueous phase is extracted with methylene chloride.[5]

  • Purification: The combined organic phases are washed sequentially with deionized water and a saturated sodium chloride solution.[5]

  • Final Product: The solvent is evaporated under vacuum at 25 °C to yield solid 2,6-di-tert-butyl-4-mercaptophenol.[5] The yield for this process is reported to be approximately 94.6%.[5]

The analysis of this compound can be performed using a reverse-phase (RP) HPLC method.

  • Column: A standard Reverse Phase (RP) HPLC column, such as a Newcrom R1, is suitable for separation.

  • Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is effective.

    • For general analysis, phosphoric acid can be used.

    • For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.

  • Applications: This method is scalable and versatile, suitable for purity analysis, isolation of impurities via preparative separation, and for use in pharmacokinetic studies.

Biological Activity and Mechanism of Action

The primary biological function of this compound is its activity as an antioxidant.[1] This activity is attributed to its ability to neutralize harmful free radicals, such as reactive oxygen species (ROS), through a Hydrogen Atom Transfer (HAT) mechanism.[1][6]

The sterically hindered phenolic hydroxyl (-OH) group can donate its hydrogen atom to a free radical, effectively terminating the oxidative chain reactions that can lead to cellular damage.[7][8][9] The presence of the mercaptan (-SH) group further contributes to its antioxidant capacity.[1] Due to these properties, the compound has been investigated for potential neuroprotective, cardiovascular, and anti-inflammatory applications.[1]

The following diagram illustrates the fundamental logical relationship of the antioxidant action, where the compound (ArOH-SH) neutralizes a free radical (R•).

Antioxidant_Mechanism Antioxidant This compound (ArOH-SH) StabilizedAntioxidant Stabilized Antioxidant Radical (ArO•-SH) Antioxidant->StabilizedAntioxidant H• Donation Radical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) Radical->NeutralizedMolecule H• Acceptance

Caption: Antioxidant free radical scavenging mechanism.

References

2,6-Di-tert-butyl-alpha-mercapto-p-cresol mechanism of action as an antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Antioxidant Mechanism of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the widely recognized antioxidant butylated hydroxytoluene (BHT), presents a unique molecular architecture featuring two distinct antioxidant moieties: a sterically hindered phenolic hydroxyl group and an alpha-mercapto (thiol) group. This dual-functionality suggests a multi-faceted mechanism of action in neutralizing reactive oxygen species (ROS) and inhibiting oxidative processes. This technical guide elucidates the core antioxidant mechanisms, presents available comparative data, details relevant experimental protocols, and provides schematic diagrams to visualize the compound's action and evaluation. While specific quantitative data for this compound is limited in publicly accessible literature, this guide builds upon established principles of phenolic and thiol antioxidant chemistry to provide a robust theoretical and practical framework for researchers.

Introduction: A Multifunctional Antioxidant Scaffold

Oxidative stress, characterized by an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions. Phenolic compounds are a cornerstone of antioxidant research, valued for their ability to act as radical scavengers. This compound, also known as 2,6-di-tert-butyl-4-(mercaptomethyl)phenol, combines the classic hindered phenol structure with a reactive thiol group, positioning it as a potentially potent, multifunctional antioxidant.

The core structure consists of a p-cresol backbone with two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group.[1] This steric hindrance is critical for stabilizing the resulting phenoxyl radical after hydrogen donation.[1] The novel feature is the alpha-mercapto group (-CH₂SH) at the para position, which introduces a second, highly effective hydrogen-donating center.

Core Mechanism of Action: A Two-Pronged Defense

The antioxidant prowess of this compound stems from its ability to neutralize free radicals via two primary, synergistic pathways.

Pathway 1: The Hindered Phenol Moiety (Chain-Breaking Antioxidant)

Similar to its parent compound BHT, the phenolic hydroxyl group acts as a primary "chain-breaking" antioxidant through a Hydrogen Atom Transfer (HAT) mechanism.[1]

  • Hydrogen Donation: The phenolic (-OH) group donates its hydrogen atom to a highly reactive free radical (R•), such as a peroxyl radical (ROO•), thereby neutralizing it.[2]

  • Formation of a Stabilized Phenoxyl Radical: This donation results in the formation of a phenoxyl radical centered on the antioxidant molecule.

  • Radical Stabilization: The two bulky tert-butyl groups sterically hinder the oxygen atom, preventing it from participating in further chain-propagating reactions. Furthermore, the unpaired electron is delocalized across the aromatic ring, granting significant resonance stabilization. This stability is key to its function, as it does not propagate the oxidative chain.

Pathway 2: The Alpha-Mercapto (Thiol) Moiety

The thiol group (-SH) provides a second, potent line of defense against oxidative species. Thiols are known to be excellent hydrogen donors and play a critical role in cellular redox homeostasis.[3]

  • Hydrogen Donation: The S-H bond is weaker than the O-H bond in phenols, making the thiol group a highly efficient hydrogen donor to free radicals, forming a stable thiyl radical (RS•).

  • Radical Termination: Two thiyl radicals can react with each other to form a disulfide bridge (RS-SR), effectively terminating two radical species in a single reaction.

  • Redox Cycling: The thiol group can undergo oxidation to form sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids in the presence of strong oxidizing agents.[3] This multi-stage oxidation allows for the quenching of multiple ROS molecules.

The combination of these two moieties within a single molecule suggests a capacity for rapid radical quenching and a higher overall antioxidant capacity compared to compounds possessing only one of these functional groups.

Antioxidant_Mechanism cluster_phenolic Pathway 1: Phenolic -OH Moiety cluster_thiol Pathway 2: Alpha-Mercapto -SH Moiety Molecule1 Antioxidant (Ar-OH) Radical1 Free Radical (R•) PhenoxylRadical Stabilized Phenoxyl Radical (Ar-O•) Molecule1->PhenoxylRadical forms Product1 Neutralized Molecule (RH) Radical1->Product1 H• donation Molecule2 Antioxidant (Ar-CH₂SH) Radical2 Free Radical (R•) ThiylRadical Thiyl Radical (Ar-CH₂S•) Molecule2->ThiylRadical forms Product2 Neutralized Molecule (RH) Radical2->Product2 H• donation Disulfide Disulfide Product (Ar-CH₂S-SCH₂-Ar) ThiylRadical->Disulfide dimerization

Figure 1. Proposed dual antioxidant mechanism of this compound.

Comparative Antioxidant Activity Data

While extensive quantitative studies on this compound are not widely available, a key study by Kolyada et al. investigated the activity of several 2,6-di-tert-butylphenol derivatives in models of lipid peroxidation and hydrogen peroxide decomposition. The findings highlight the significant contribution of the mercapto group.

CompoundTest SystemObserved Activity
2,6-di-tert-butyl-4-mercaptophenol Hydrogen Peroxide Decomposition (Human Erythrocytes)Showed a statistically significant (p < 0.005) effect on increasing the rate of H₂O₂ decomposition.[4]
2,6-di-tert-butylphenolHydrogen Peroxide Decomposition (Human Erythrocytes)No statistically significant effect on the rate of H₂O₂ decomposition was detected.[4]
2,6-di-tert-butyl-4-methylphenol (BHT)Hydrogen Peroxide Decomposition (Human Erythrocytes)No statistically significant effect on the rate of H₂O₂ decomposition was detected.[4]
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioximeLipid Peroxidation (Human Erythrocytes)Showed high antioxidant efficiency in a model of nonenzymatic human erythrocyte membrane lipid peroxidation.[4]
3,5-di-tert-butyl-4-hydroxybenzohydrazideLipid Peroxidation (Human Erythrocytes)Showed high antioxidant efficiency in a model of nonenzymatic human erythrocyte membrane lipid peroxidation.[4]

Table 1: Summary of comparative antioxidant activities of 2,6-di-tert-butylphenol derivatives. Data sourced from Kolyada et al. (2018).[4]

This data strongly suggests that the inclusion of the mercapto group imparts a distinct and potent antioxidant capability, particularly in the decomposition of hydrogen peroxide, a key ROS.

Experimental Protocols

To evaluate the unique antioxidant properties conferred by the thiol group, specific experimental designs are required. The following is a representative protocol for assessing antioxidant activity in a biologically relevant lipid peroxidation model, similar to the system used in the comparative study.

Protocol: Inhibition of Lipid Peroxidation in Human Erythrocytes

Objective: To measure the ability of the test compound to inhibit the induced peroxidation of lipids in human erythrocyte membranes.

Materials:

  • Fresh human blood with anticoagulant (e.g., heparin).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO or ethanol).

  • Oxidative stress inducer: A solution of a pro-oxidant such as hydrogen peroxide (H₂O₂) or AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Thiobarbituric acid (TBA).

  • Trichloroacetic acid (TCA).

  • Butylated hydroxytoluene (BHT) solution (as a reaction stopping agent).

  • Spectrophotometer.

Methodology:

  • Erythrocyte Preparation:

    • Centrifuge fresh blood to separate plasma and buffy coat.

    • Wash the remaining erythrocyte pellet three times with cold PBS.

    • Resuspend the washed erythrocytes in PBS to a final concentration of 10% (v/v).

  • Incubation:

    • In a series of test tubes, add the erythrocyte suspension.

    • Add varying concentrations of the test compound solution. Include a vehicle control (solvent only) and a positive control (a known antioxidant like Trolox or Vitamin C).

    • Pre-incubate the mixtures at 37°C for 15 minutes with gentle shaking.

    • Induce lipid peroxidation by adding the pro-oxidant solution (e.g., H₂O₂) to all tubes except the negative control.

    • Incubate for 1 hour at 37°C.

  • TBARS Assay (Measurement of Malondialdehyde - MDA):

    • Stop the reaction by adding a solution of TCA containing BHT.

    • Add TBA reagent to each tube.

    • Heat the tubes in a boiling water bath for 20 minutes to allow the pink chromogen (TBA-MDA adduct) to form.

    • Cool the tubes rapidly and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of lipid peroxidation).

Experimental_Workflow prep 1. Erythrocyte Preparation (Wash and Resuspend) incubate 2. Incubation (Add Compound, Pre-incubate) prep->incubate induce 3. Induction of Oxidative Stress (Add Pro-oxidant, e.g., H₂O₂) incubate->induce assay 4. TBARS Assay (Add TCA/TBA, Heat) induce->assay measure 5. Measurement (Spectrophotometry at 532 nm) assay->measure analyze 6. Data Analysis (Calculate % Inhibition and IC₅₀) measure->analyze

Figure 2. General workflow for evaluating antioxidant activity via a lipid peroxidation assay.

Conclusion and Future Directions

This compound is a rationally designed antioxidant that leverages the synergistic action of a sterically hindered phenol and a reactive thiol group. Its theoretical mechanism involves a dual pathway of hydrogen atom donation and radical quenching, suggesting a higher efficacy and broader spectrum of activity than antioxidants with a single functional group. Preliminary comparative data supports this hypothesis, indicating a unique ability to facilitate the decomposition of hydrogen peroxide.

For drug development professionals and researchers, this compound represents an intriguing scaffold. However, the scarcity of comprehensive data necessitates further investigation. Future research should focus on:

  • Quantitative Antioxidant Assays: Determining IC₅₀ values in a range of standard assays (e.g., DPPH, ABTS, ORAC) to benchmark its potency.

  • In Vivo Studies: Evaluating its efficacy and safety in animal models of diseases related to oxidative stress.

  • Mechanism Elucidation: Using techniques like electron spin resonance (ESR) to definitively identify the radical species formed and confirm the proposed dual mechanism.

A thorough exploration of this multifunctional antioxidant could yield a valuable new agent in the therapeutic arsenal against oxidative stress-mediated pathologies.

References

Solubility Profile of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (CAS 1620-48-0), a sterically hindered phenolic compound with potential applications as an antioxidant.[1][2] A comprehensive search of available scientific literature reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. This guide, therefore, aims to provide a foundational understanding by presenting available qualitative information, physicochemical properties, and a detailed examination of the closely related and well-studied analogue, 2,6-di-tert-butyl-p-cresol (BHT). Furthermore, standardized experimental protocols for determining the solubility of phenolic compounds are provided to empower researchers in generating the necessary data.

Introduction to this compound

This compound is a derivative of p-cresol characterized by the presence of two bulky tert-butyl groups ortho to the hydroxyl group and a mercaptomethyl group at the para position.[1] These structural features, particularly the hindered phenolic hydroxyl group and the thiol (-SH) group, are anticipated to confer significant antioxidant properties by enabling the compound to act as a radical scavenger.[1] The structural characteristics, including the two tert-butyl groups and a mercapto group, influence its reactivity and are expected to impact its solubility.[1] While its primary applications are in the polymer, plastics, and rubber industries as an antioxidant and stabilizer, its potential in other areas, including the food industry as a preservative, is also recognized.[2]

Physicochemical Properties:

PropertyValue
CAS Number 1620-48-0[1][3]
Molecular Formula C15H24OS[3]
Molecular Weight 252.416 g/mol [3]
Appearance White to pale-yellow crystalline solid with a slight, phenolic odor (data for the closely related BHT)[4]

Solubility of this compound: Current State of Knowledge

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Based on its chemical structure, it is predicted to be soluble in nonpolar organic solvents and have low solubility in water.

Comparative Solubility Data: 2,6-di-tert-butyl-p-cresol (BHT)

In the absence of data for the target compound, the solubility of the structurally similar and widely studied antioxidant, 2,6-di-tert-butyl-p-cresol (BHT), is presented below as a reference. BHT shares the same hindered phenolic core but lacks the alpha-mercapto group. It is generally soluble in many organic solvents and insoluble in water and propylene glycol.[1]

SolventSolubility of BHT
AcetoneEasily soluble[1][5]
EthanolSoluble[1][5]
TolueneSoluble[5]
BenzeneSoluble[5]
EtherSoluble[5]
IsopropanolSoluble[5]
MethanolSoluble[5]
2-ButanoneSoluble[5]
Ethylene glycol etherSoluble[5]
Petroleum etherSoluble[5]
WaterInsoluble[1][5]
Propylene GlycolInsoluble[1]

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, the following is a generalized experimental protocol based on the widely accepted shake-flask method for phenolic compounds.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualizing Key Processes

To further aid in the understanding of this compound, the following diagrams illustrate its synthesis and a general workflow for experimental solubility determination.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product p_cresol p-Cresol alkylation Friedel-Crafts Alkylation p_cresol->alkylation isobutylene Isobutylene isobutylene->alkylation acid_catalyst Acid Catalyst (e.g., Sulfuric Acid) acid_catalyst->alkylation bht 2,6-di-tert-butyl-p-cresol (BHT) alkylation->bht mercaptomethylation Mercaptomethylation bht->mercaptomethylation product This compound mercaptomethylation->product

Caption: Synthesis of this compound.

G start Start prepare_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be established, this technical guide provides a comprehensive overview of the current knowledge. By presenting the physicochemical properties of the compound, comparative data for the analogous BHT, and a detailed experimental protocol, this document serves as a valuable resource for researchers. The provided workflow and synthesis diagrams offer a clear visual representation of key processes. It is anticipated that the information and methodologies outlined herein will facilitate future studies to quantitatively determine the solubility profile of this promising antioxidant.

References

An In-depth Technical Guide to 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol, its structural analogs, and derivatives. It delves into their synthesis, antioxidant properties, and potential modulation of cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of key chemical and biological processes.

Introduction

This compound, also known as 2,6-di-tert-butyl-4-(sulfanylmethyl)phenol, is a sterically hindered phenolic compound that has garnered interest for its antioxidant potential. Its core structure, featuring two bulky tert-butyl groups flanking a hydroxyl group on a cresol backbone, is a well-established motif in antioxidant chemistry, exemplified by the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT). The introduction of a mercapto (-SH) group at the benzylic position introduces a second key functional group known for its radical scavenging and redox-active properties. This guide explores the synthesis of this core structure and its derivatives, evaluates their biological activities with a focus on antioxidant capacity, and investigates their interactions with cellular signaling pathways.

Synthesis of this compound and its Analogs

The synthesis of this compound typically proceeds through a multi-step process, beginning with the preparation of the foundational 2,6-di-tert-butyl-p-cresol (BHT) scaffold, followed by functionalization at the 4-methyl position.

Synthesis of the Precursor: 2,6-Di-tert-butyl-p-cresol (BHT)

The industrial synthesis of BHT is primarily achieved through the Friedel-Crafts alkylation of p-cresol with isobutylene.

Experimental Protocol: Friedel-Crafts Alkylation of p-Cresol

  • Reactants: p-cresol, isobutylene, and an acid catalyst (e.g., sulfuric acid or an aromatic sulfonic acid).

  • Procedure:

    • p-cresol and the acid catalyst are charged into a reactor.

    • Isobutylene is introduced into the reactor under controlled pressure and temperature. The reaction is typically carried out at a temperature range of 70-80°C to ensure a reasonable reaction rate while minimizing side reactions like the dimerization of isobutylene.

    • The reaction mixture is agitated to ensure proper mixing.

    • Upon completion, the catalyst is neutralized and removed.

    • The crude BHT is then purified, typically by crystallization or distillation.

Synthesis of this compound

The introduction of the alpha-mercapto group is generally accomplished via a two-step sequence involving halogenation of the benzylic methyl group followed by nucleophilic substitution with a sulfur-containing nucleophile.

Step 1: Halogenation of 2,6-Di-tert-butyl-p-cresol

The methyl group of BHT is first activated by converting it to a halomethyl group, typically a chloromethyl or bromomethyl group.

Experimental Protocol: Chloromethylation of 2,6-Di-tert-butyl-p-cresol

  • Reactants: 2,6-Di-tert-butyl-p-cresol, a source of formaldehyde (e.g., paraformaldehyde), and hydrogen chloride.

  • Procedure:

    • 2,6-Di-tert-butyl-p-cresol is dissolved in a suitable solvent.

    • Paraformaldehyde and a stream of hydrogen chloride gas are introduced into the solution.

    • The reaction is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

    • The reaction mixture is then worked up to isolate the 2,6-di-tert-butyl-4-(chloromethyl)phenol intermediate.

Step 2: Nucleophilic Substitution with a Thiolating Agent

The resulting 2,6-di-tert-butyl-4-(chloromethyl)phenol is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to introduce the mercapto group.

Experimental Protocol: Synthesis of this compound

  • Reactants: 2,6-di-tert-butyl-4-(chloromethyl)phenol, sodium hydrosulfide.

  • Procedure:

    • 2,6-di-tert-butyl-4-(chloromethyl)phenol is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).

    • Sodium hydrosulfide is added to the solution, and the mixture is stirred, possibly with gentle heating.

    • The progress of the reaction is monitored by an appropriate analytical technique.

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.

    • Purification is typically achieved by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Chloromethylation cluster_step3 Step 3: Thiolation p_cresol p-Cresol bht 2,6-Di-tert-butyl-p-cresol (BHT) p_cresol->bht isobutylene Isobutylene isobutylene->bht chloromethyl_bht 2,6-Di-tert-butyl-4-(chloromethyl)phenol bht->chloromethyl_bht target_molecule This compound chloromethyl_bht->target_molecule alkylation_reagents H₂SO₄ alkylation_reagents->bht chloro_reagents HCHO, HCl chloro_reagents->chloromethyl_bht thiol_reagents NaSH thiol_reagents->target_molecule

Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound and its analogs is their antioxidant capacity. This is primarily due to their ability to act as radical scavengers.

Antioxidant Activity

The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the sterically bulky tert-butyl groups, which prevent it from propagating the radical chain. The presence of the alpha-mercapto group provides an additional site for radical scavenging, as thiols can also readily donate a hydrogen atom to free radicals.

Quantitative Analysis of Antioxidant Activity

The antioxidant activity of these compounds can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

CompoundAssayIC50 Value (µg/mL)Reference
2,4-di-tert-butylphenolDPPH60[1]
2,4-di-tert-butylphenolABTS17[1]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a control (methanol).

  • Procedure:

    • Aliquots of the test compound solutions are added to the DPPH solution.

    • The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the scavenging activity against the concentration of the test compound.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic compounds have been shown to modulate intracellular signaling pathways involved in the cellular response to oxidative stress. One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. This includes genes for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

It is plausible that this compound and its derivatives, as phenolic compounds, can activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Phenol Hindered Phenol (e.g., DTBMPC) Phenol->Keap1 Potential Interaction ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Promotes Transcription

Potential activation of the Nrf2 signaling pathway by hindered phenols.

Structural Analogs and Derivatives

A number of structural analogs and derivatives of this compound have been synthesized and studied. These modifications aim to enhance antioxidant activity, improve pharmacokinetic properties, or introduce additional biological activities.

  • 2,6-Di-tert-butyl-p-cresol (BHT): The parent compound lacking the mercapto group. It is a widely used antioxidant and serves as a benchmark for comparison.

  • 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol: This analog features a dimethylamino group instead of the mercapto group.

  • Thioether Derivatives: The mercapto group can be further functionalized to form thioethers, which may alter the compound's lipophilicity and biological activity.

  • Macromolecular Antioxidants: The core structure can be incorporated into larger molecules or polymers to reduce volatility and migration, which is particularly relevant for industrial applications.

Conclusion

This compound and its structural analogs represent a promising class of antioxidants. Their synthesis is achievable through established chemical transformations, and their mechanism of action involves both direct radical scavenging and potential modulation of cellular antioxidant defense pathways such as the Nrf2 signaling cascade. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their therapeutic potential in diseases associated with oxidative stress. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of these fascinating molecules.

References

The Biological Frontier of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the synthetic phenolic compound, 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (DTBMPC). Structurally characterized by a sterically hindered phenol with a reactive thiol group, DTBMPC has emerged as a compound of interest for its potent antioxidant properties. This document consolidates the current understanding of its mechanism of action, summarizes its in-vitro antioxidant capacity, and provides detailed experimental protocols for its evaluation. Furthermore, this guide explores the potential therapeutic applications of DTBMPC in conditions associated with oxidative stress, including neurodegenerative diseases and inflammatory conditions.

Introduction

Phenolic compounds are a well-established class of antioxidants widely utilized in the food, cosmetic, and pharmaceutical industries to mitigate oxidative degradation.[1] this compound (DTBMPC), a synthetic derivative of p-cresol, is distinguished by the presence of two bulky tert-butyl groups flanking a hydroxyl group on a phenolic ring, and a mercaptomethyl (-CH₂SH) substituent.[2] This unique structural arrangement, combining a hindered phenol with a thiol moiety, suggests a potent and potentially synergistic antioxidant capacity. The tert-butyl groups enhance the stability of the resulting phenoxyl radical, while the thiol group offers an additional site for radical scavenging and redox interactions. This guide delves into the core biological activities of DTBMPC, with a focus on its antioxidant and cytoprotective effects.

Mechanism of Action: A Dual-Pronged Antioxidant Strategy

The primary mechanism underlying the biological activity of this compound is its ability to function as a potent antioxidant. This is achieved through a dual mechanism involving both the phenolic hydroxyl group and the alpha-mercapto (thiol) group.

  • Hydrogen Atom Transfer (HAT) from the Phenolic Hydroxyl Group: Similar to other phenolic antioxidants like Butylated Hydroxytoluene (BHT), the hydroxyl (-OH) group on the aromatic ring of DTBMPC can donate a hydrogen atom to neutralize highly reactive free radicals (R•), such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process is energetically favorable due to the formation of a stable phenoxyl radical, which is resonance-stabilized by the aromatic ring and sterically hindered by the adjacent tert-butyl groups, preventing its participation in further chain reactions.[1]

  • Contribution of the Thiol (-SH) Group: The presence of the mercaptomethyl group provides an additional and significant contribution to the antioxidant capacity of DTBMPC. Thiols are known to be effective radical scavengers and can participate in redox cycling. The thiol group can donate a hydrogen atom to radicals, forming a thiyl radical (RS•), which is relatively stable. This dual functionality of both a phenolic hydroxyl and a thiol group within the same molecule suggests a potentially enhanced and broader spectrum of radical scavenging activity compared to single-function antioxidants.

The overall antioxidant action of DTBMPC can be summarized as the direct quenching of free radicals, thereby terminating the radical chain reactions that lead to cellular damage, such as lipid peroxidation and protein oxidation.

Antioxidant Mechanism of DTBMPC cluster_DTBMPC This compound (DTBMPC) cluster_Radicals Reactive Species cluster_Products Neutralized Products DTBMPC DTBMPC (Phenol-SH) DTBMPC_Radical Stable DTBMPC Radical DTBMPC->DTBMPC_Radical H atom donation ROS Free Radicals (e.g., ROO•, •OH) Neutralized_Radical Stable Molecule (e.g., ROOH, H₂O) ROS->Neutralized_Radical H atom acceptance DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DTBMPC/control solution with DPPH solution (e.g., 1:1 v/v) prep_dpph->mix prep_sample Prepare serial dilutions of DTBMPC and positive control (e.g., Ascorbic Acid) prep_sample->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

References

An In-Depth Technical Guide to 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-alpha-mercapto-p-cresol, also known as 2,6-di-tert-butyl-4-(sulfanylmethyl)phenol, is a sterically hindered phenolic compound of significant interest due to its potent antioxidant properties. The presence of bulky tert-butyl groups adjacent to the hydroxyl group, combined with a reactive mercapto (-SH) group, confers unique chemical reactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental evaluation, and known biological activities, with a focus on its mechanism of action as a free radical scavenger and its interaction with key cellular signaling pathways.

Chemical and Physical Properties

This compound is a derivative of p-cresol with two tert-butyl groups and a mercaptomethyl group attached to the phenol ring. These structural features are critical to its function as an antioxidant.

PropertyValueReference
Molecular Formula C15H24OS
Molecular Weight 252.42 g/mol
CAS Number 1620-48-0
IUPAC Name 2,6-bis(tert-butyl)-4-(sulfanylmethyl)phenol
Synonyms 2,6-Di-tert-butyl-4-(mercaptomethyl)phenol, 3,5-Di-tert-butyl-4-hydroxybenzyl mercaptan

Synthesis Protocol

The synthesis of 2,6-di-tert-butyl-4-mercapto-phenol can be achieved through a multi-step process starting from 2,6-di-tert-butyl-phenol. The following protocol is adapted from established methods for the synthesis of related phenolic compounds.[1]

Step 1: Sulfonation of 2,6-di-tert-butyl-phenol

This step introduces a sulfonic acid group at the para position of the phenol.

  • Reactants : 2,6-di-tert-butyl-phenol, silylated sulfonating agent.

  • Solvent : An inert solvent such as methylene chloride, dichloroethane, or tetrachloroethane.

  • Procedure : The reaction is typically carried out at a temperature below 15°C, preferably between -10°C and 15°C. The silylated sulfonating agent is added to a solution of 2,6-di-tert-butyl-phenol in the inert solvent. The reaction mixture is stirred until the sulfonation is complete.

Step 2: Reduction of the Sulfonic Acid Derivative

The sulfonic acid group is then reduced to a mercapto group.

  • Reactant : 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid (from Step 1).

  • Reducing Agent : A suitable reducing agent capable of converting a sulfonic acid to a thiol.

  • Procedure : The sulfonic acid derivative is treated with the reducing agent under appropriate conditions to yield the final product, 2,6-di-tert-butyl-4-mercapto-phenol. The crude product can be purified by evaporation of the solvent and subsequent washing and drying.[1]

G A 2,6-di-tert-butyl-phenol B Sulfonation (Silylated Sulfonating Agent) A->B Step 1 C 2,6-di-tert-butyl-4- hydroxybenzenesulfonic acid B->C D Reduction C->D Step 2 E 2,6-di-tert-butyl-alpha- mercapto-p-cresol D->E

Caption: Synthetic workflow for this compound.

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant capacity of this compound can be evaluated using several established in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2][3]

  • Principle : The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Reagents : DPPH stock solution (typically 0.1 mM in methanol or ethanol), test sample at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure :

    • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

    • Add a defined volume of the test sample to an equal volume of the DPPH working solution.[3]

    • Incubate the mixture in the dark for a set time (e.g., 30 minutes).[3]

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[4][5]

  • Principle : The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Reagents : ABTS stock solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test sample, and a standard (e.g., Trolox).

  • Procedure :

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[6]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5][7]

    • Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution.[4][5]

    • After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[4]

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[8][9]

  • Principle : The antioxidant's capacity to inhibit the decay of a fluorescent probe (like fluorescein) induced by a free radical generator (like AAPH) is monitored over time. The protective effect is quantified by the area under the fluorescence decay curve.

  • Reagents : Fluorescein probe solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) radical initiator solution, test sample, and Trolox as a standard.

  • Procedure :

    • In a 96-well plate, add the diluted sample or standard.[8]

    • Add the fluorescein solution to each well and incubate.[8]

    • Initiate the reaction by adding the AAPH solution.[8]

    • Immediately begin recording the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at regular intervals until the fluorescence has significantly decayed.[9]

    • Calculate the net area under the curve (AUC) and express the results as Trolox equivalents.[9]

G cluster_0 Antioxidant Activity Assays cluster_1 Sample Preparation A DPPH Assay F Calculate % Inhibition and IC50 A->F Measure Absorbance at 517 nm B ABTS Assay G Calculate TEAC B->G Measure Absorbance at 734 nm C ORAC Assay H Calculate AUC and TEAC C->H Measure Fluorescence Decay D Dissolve DTBMPC in suitable solvent E Prepare serial dilutions D->E E->A E->B E->C

Caption: Experimental workflow for assessing antioxidant activity.

Biological Activity and Quantitative Data

This compound exhibits significant biological activity, primarily attributed to its antioxidant properties.

Biological Activity Assay/Model Findings Reference
Antioxidant Activity DPPH AssaySignificant reduction in DPPH radicals at concentrations above 50 µM.[10]
ABTS AssayExhibited IC50 values comparable to known antioxidants like ascorbic acid.[10]
Cytotoxicity HepG2 cell lineIC50: 120 µM[10]
HeLa cell lineIC50: 150 µM[10]
MCF-7 cell lineIC50: 200 µM[10]
Neuroprotective Effects Rat model of oxidative stress-induced neurotoxicityReduced neuronal death and improved cognitive function.[10]
Cardiovascular Health In vitro vascular tissue modelsModulated endothelial function by reducing oxidative stress.[10]
Anti-inflammatory Activity Animal models of arthritisReduced inflammation markers.[10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stable phenoxyl radical that does not propagate the oxidative chain reaction due to steric hindrance from the tert-butyl groups. The mercapto group can also participate in redox reactions, further contributing to its antioxidant capacity.

While specific signaling pathway studies for this exact molecule are limited, phenolic antioxidants are known to modulate several key pathways involved in cellular stress response and inflammation.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12]

  • Activation : Under conditions of oxidative stress, which can be mimicked by electrophilic compounds, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus.[12]

  • Gene Expression : In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12]

  • Effect of Phenolic Compounds : Many phenolic compounds are known to activate the Nrf2/ARE pathway, thereby enhancing the endogenous antioxidant defenses of the cell.[10][11][12]

G cluster_0 ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DTBMPC 2,6-Di-tert-butyl-alpha- mercapto-p-cresol DTBMPC->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Cytoprotective Proteins Genes->Proteins translation Cell_Protection Cellular Protection Proteins->Cell_Protection

Caption: Nrf2/ARE signaling pathway activation by antioxidants.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[13][14][15]

  • Activation : In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB dimers to translocate to the nucleus.

  • Gene Expression : In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Inhibition by Phenolic Antioxidants : Many phenolic compounds have been shown to inhibit the NF-κB signaling pathway.[13] This inhibition can occur at various steps, including the prevention of IκB degradation and the blockage of NF-κB binding to DNA, thereby exerting anti-inflammatory effects.[13]

G cluster_0 Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation DNA DNA Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes activates transcription Inflammation Inflammation Genes->Inflammation promotes DTBMPC 2,6-Di-tert-butyl-alpha- mercapto-p-cresol DTBMPC->IKK inhibits DTBMPC->NFkB inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by antioxidants.

Conclusion

This compound is a potent antioxidant with promising biological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. Its mechanism of action is rooted in its ability to scavenge free radicals and potentially modulate key cellular signaling pathways such as Nrf2/ARE and NF-κB. Further research is warranted to fully elucidate its therapeutic potential and to develop specific applications in drug development and disease prevention. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this and related phenolic compounds.

References

The Unseen Guardians: An In-depth Technical Guide to the Antioxidant Properties of Hindered Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenols are a class of synthetic antioxidants widely utilized across various industries, from plastics and elastomers to food, cosmetics, and pharmaceuticals.[1] Their unique molecular architecture, characterized by bulky alkyl groups flanking a phenolic hydroxyl group, bestows upon them remarkable efficacy and stability as radical scavengers. This technical guide delves into the core principles governing the antioxidant activity of hindered phenols, providing a comprehensive overview of their mechanism of action, structure-activity relationships, and quantitative antioxidant capacity. Detailed experimental protocols for assessing their efficacy are provided, alongside a discussion of their role in modulating cellular signaling pathways. This document aims to serve as a critical resource for researchers and professionals seeking to understand and harness the protective properties of these versatile molecules.

The Core Mechanism: Radical Scavenging and Stabilization

The primary antioxidant function of hindered phenols lies in their ability to intercept and neutralize damaging free radicals, thereby terminating the chain reactions of oxidation.[1] This process is predominantly governed by a hydrogen atom transfer (HAT) mechanism.

1.1. Hydrogen Atom Donation: Hindered phenols readily donate the hydrogen atom from their hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it and forming a stable, non-radical species (RH).[1]

ArOH + R• → ArO• + RH

1.2. Formation of a Stabilized Phenoxyl Radical: The resulting phenoxyl radical (ArO•) is significantly stabilized by two key features:

  • Steric Hindrance: The bulky alkyl groups (typically tert-butyl) ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom. This steric shield prevents the phenoxyl radical from propagating the oxidation chain by reacting with other molecules, a common issue with less hindered antioxidants.

  • Resonance Delocalization: The unpaired electron of the phenoxyl radical is delocalized across the aromatic ring, further enhancing its stability.

This combination of steric hindrance and resonance stabilization makes the phenoxyl radical derived from a hindered phenol significantly less reactive than the initial free radical it scavenged, effectively breaking the oxidation cycle.

Structure-Activity Relationship: The Key to Efficacy

The antioxidant potency of a hindered phenol is not solely dependent on the presence of the phenolic hydroxyl group but is intricately linked to the nature and position of its substituents.

  • Bulky Ortho-Substituents: As mentioned, large alkyl groups at the ortho positions (2 and 6) are crucial for the stability of the resulting phenoxyl radical. The size and branching of these groups directly impact the degree of steric hindrance and, consequently, the antioxidant activity.

  • Para-Substituents: The nature of the substituent at the para position (4) can also influence antioxidant activity. Electron-donating groups can increase the electron density on the phenolic oxygen, facilitating hydrogen donation and enhancing antioxidant capacity.

  • Number of Phenolic Moieties: Molecules containing multiple hindered phenol units, such as tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane (often referred to as Antioxidant 1010), exhibit enhanced antioxidant activity due to the increased number of sites for radical scavenging.[1]

Quantitative Assessment of Antioxidant Activity

The efficacy of hindered phenols is quantified using various in vitro assays that measure their ability to scavenge specific free radicals or inhibit oxidation processes. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Table 1: Antioxidant Activity of Selected Hindered Phenols

CompoundAssayIC50 (µM)Reference
Butylated Hydroxytoluene (BHT)DPPH202.35[2]
Butylated Hydroxyanisole (BHA)DPPH112.05[2]
2,6-di-tert-butyl-4-ethylphenolDPPH1.92 x 10^5[3]
2,6-di-tert-butyl-4-methoxyphenolDPPH1.99 x 10^5[3]
2,4-di-tert-butylphenolDPPH8.70 x 10^5[3]
2-tert-butyl-benzene-1,4-diol (TBHQ)DPPH2.90 x 10^5[3]

Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

Accurate and reproducible assessment of antioxidant activity is paramount. The following sections provide detailed methodologies for two widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the radical scavenging activity of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (hindered phenols)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution protected from light.

  • Preparation of Test Samples: Dissolve the hindered phenol samples in the same solvent used for the DPPH solution to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a test tube or microplate well, mix a defined volume of the test sample dilution with a specific volume of the DPPH working solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or water

  • Test compounds (hindered phenols)

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the hindered phenol samples in the appropriate solvent.

  • Reaction Mixture: Add a small volume of the test sample dilution to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: Determine the IC50 value from a plot of inhibition percentage versus concentration.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic compounds, including hindered phenols, can exert their protective effects by modulating intracellular signaling pathways involved in the cellular antioxidant response. A key pathway is the Keap1-Nrf2 signaling cascade.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which bolster the cell's intrinsic antioxidant defenses. While the direct interaction of specific hindered phenols with this pathway is an area of ongoing research, their ability to generate mild oxidative signals or act as electrophiles after metabolism could potentially trigger this adaptive response.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows.

Hindered_Phenol_Antioxidant_Mechanism Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) Accepts H• Hindered Phenol (ArOH) Hindered Phenol (ArOH) Stabilized Phenoxyl Radical (ArO•) Stabilized Phenoxyl Radical (ArO•) Hindered Phenol (ArOH)->Stabilized Phenoxyl Radical (ArO•) Donates H•

Caption: Mechanism of radical scavenging by a hindered phenol.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Solution (Violet) DPPH Solution (Violet) Mix & Incubate (Dark) Mix & Incubate (Dark) DPPH Solution (Violet)->Mix & Incubate (Dark) Antioxidant Solution (Colorless) Antioxidant Solution (Colorless) Antioxidant Solution (Colorless)->Mix & Incubate (Dark) Measure Absorbance @ 517nm Measure Absorbance @ 517nm Mix & Incubate (Dark)->Measure Absorbance @ 517nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance @ 517nm->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the DPPH antioxidant assay.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Ub Ub Nrf2->Ub ARE ARE Nrf2->ARE Translocates & Binds Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation Hindered Phenol / Oxidative Stress Hindered Phenol / Oxidative Stress Hindered Phenol / Oxidative Stress->Keap1 Inactivates Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

Hindered phenols represent a cornerstone in the field of antioxidant technology. Their efficacy, rooted in the principles of steric hindrance and resonance stabilization, makes them invaluable for protecting a wide array of materials and biological systems from oxidative damage. A thorough understanding of their structure-activity relationships and the ability to quantitatively assess their antioxidant capacity are essential for their effective application and for the development of novel, more potent antioxidant strategies. Furthermore, the exploration of their influence on cellular signaling pathways opens new avenues for their application in human health and disease prevention. This guide provides a foundational, in-depth overview to aid researchers and professionals in their endeavors within this critical area of science.

References

Methodological & Application

Application Notes and Protocols for 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical applications for the use of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in High-Performance Liquid Chromatography (HPLC) analysis. This document covers its direct analysis and its potential utility as an antioxidant in sample preparation.

Direct HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.[1][2] This method is suitable for purity assessment, stability studies, and pharmacokinetic analysis.[1][2]

Experimental Protocol

a. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS-compatible methods)

  • Methanol (for sample dissolution)

b. Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Newcrom R1 HPLC column (or equivalent C18 column with low silanol activity)[1]

  • Analytical balance

  • Volumetric flasks and pipettes

c. Chromatographic Conditions:

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water with Phosphoric Acid
For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[1][2]
Elution Mode Isocratic or Gradient (to be optimized based on sample matrix)
Flow Rate 1.0 mL/min (typical, may require optimization)
Detection UV at an appropriate wavelength (e.g., 280 nm, requires empirical determination) or MS
Injection Volume 10 µL (typical, may require optimization)
Column Temperature 30°C (typical, may require optimization)

d. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data for this specific method is not widely available in published literature. However, a typical validation would generate the following data, which should be determined experimentally:

ParameterExpected Value/Range
Retention Time (RT) To be determined
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_work Create Working Standards prep_std->prep_work hplc_inject Inject into HPLC System prep_work->hplc_inject prep_sample Dissolve & Filter Sample prep_sample->hplc_inject hplc_separate Separation on Newcrom R1 Column hplc_inject->hplc_separate hplc_detect UV or MS Detection hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_quantify Quantify using Calibration Curve data_acquire->data_quantify data_report Report Results data_quantify->data_report analyte Labile Analyte in Sample Matrix degradation Analyte Degradation analyte->degradation leads to stabilized_analyte Stabilized Analyte for HPLC analyte->stabilized_analyte is preserved as oxidative_stress Oxidative Stress (e.g., light, heat, air exposure) oxidative_stress->degradation causes antioxidant This compound antioxidant->degradation prevents antioxidant->stabilized_analyte enables

References

Application Notes and Protocols for the Antioxidant Assay of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant properties of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol. This document outlines detailed protocols for common in vitro antioxidant assays, including the DPPH and ABTS radical scavenging assays, and the cellular antioxidant activity (CAA) assay. Additionally, it summarizes the available data on the antioxidant capacity of this compound and illustrates the key signaling pathway involved in its protective effects.

Introduction

This compound is a phenolic thiol compound with a structure suggesting potential antioxidant activity. The presence of a sterically hindered phenolic hydroxyl group and a mercapto (thiol) group allows for the donation of a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action. Evaluating the efficacy of such compounds is crucial for the development of new therapeutic agents to combat oxidative stress-related diseases.

Data Presentation

Quantitative data on the antioxidant activity of this compound is not extensively available in the public domain. However, existing information suggests significant antioxidant potential.

AssayCompoundResultReference
DPPH Radical Scavenging Assay This compoundSignificant reduction in DPPH radical levels at concentrations above 50 µM.[Qualitative industry data]
ABTS Radical Scavenging Assay This compoundIC50 values comparable to the standard antioxidant, ascorbic acid.[Qualitative industry data]
Cellular Antioxidant Activity (CAA) Assay Phenolic Thiol Compounds (general)Capable of mitigating intracellular reactive oxygen species (ROS) formation.[General scientific literature]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the radical scavenging potential of the antioxidant.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • This compound (Test Compound)

  • Ascorbic acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (Test Compound)

  • Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare similar dilutions for the positive control (Trolox).

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Radical Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to DCFH, which is then oxidized by intracellular ROS to the highly fluorescent DCF.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or other ROS generator

  • This compound (Test Compound)

  • Quercetin (Positive Control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency. Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of the test compound or quercetin dissolved in treatment medium for 1 hour.

    • Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Loading with DCFH-DA: After the treatment period, add DCFH-DA solution (final concentration, e.g., 25 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove excess probe.

    • Add AAPH solution (final concentration, e.g., 600 µM) to all wells except for the negative control wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated as follows:

      Where:

      • ∫SA is the integrated area under the sample curve.

      • ∫CA is the integrated area under the control curve.

Visualizations

Antioxidant Mechanism of Phenolic Thiols

Phenolic thiols like this compound can exert their antioxidant effects through direct radical scavenging and by activating endogenous antioxidant defense systems.

Antioxidant_Mechanism cluster_direct Direct Radical Scavenging cluster_indirect Indirect (Cellular) Mechanism ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species CellularDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage causes Antioxidant 2,6-Di-tert-butyl-alpha- mercapto-p-cresol Antioxidant->ROS donates H• Nrf2_Keap1 Nrf2-Keap1 Complex Antioxidant->Nrf2_Keap1 activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes

Caption: Direct and indirect antioxidant mechanisms of phenolic thiols.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram outlines the general workflow for conducting the DPPH and ABTS assays.

Experimental_Workflow start Start prep_reagents Prepare Reagents (DPPH/ABTS•+, Test Compound, Control) start->prep_reagents serial_dilutions Prepare Serial Dilutions of Test Compound and Control prep_reagents->serial_dilutions plate_setup Set up 96-well Plate serial_dilutions->plate_setup add_reagents Add Reagents to Wells (DPPH/ABTS•+ and Samples) plate_setup->add_reagents incubation Incubate in the Dark (30 min for DPPH, 6 min for ABTS) add_reagents->incubation measure_abs Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubation->measure_abs data_analysis Calculate % Scavenging Activity and IC50/TEAC measure_abs->data_analysis end End data_analysis->end

Caption: General workflow for DPPH and ABTS antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay Workflow

This diagram illustrates the key steps involved in the CAA assay.

CAA_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells cell_adhesion Allow Cells to Adhere (Overnight) seed_cells->cell_adhesion treat_cells Treat Cells with Test Compound/Control cell_adhesion->treat_cells load_probe Load Cells with DCFH-DA Probe treat_cells->load_probe induce_stress Induce Oxidative Stress (e.g., with AAPH) load_probe->induce_stress measure_fluorescence Measure Fluorescence Kinetics induce_stress->measure_fluorescence calculate_caa Calculate CAA Units measure_fluorescence->calculate_caa end End calculate_caa->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Application Notes and Protocols for 2,6-Di-tert-butyl-alpha-mercapto-p-cresol as a Free Radical Scavenger in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-alpha-mercapto-p-cresol, also known as 2,6-Di-tert-butyl-4-(sulfanylmethyl)phenol (DTBMPC), is a sterically hindered phenolic compound with potential applications as a free radical scavenger. Its structural similarity to the well-characterized antioxidant Butylated Hydroxytoluene (BHT) suggests its utility in mitigating oxidative stress in biological systems. This document provides detailed application notes and experimental protocols for researchers interested in evaluating the efficacy of DTBMPC as a free radical scavenger in cell culture models.

The primary antioxidant mechanism of DTBMPC is attributed to its ability to donate a hydrogen atom from its hydroxyl group, thereby neutralizing reactive oxygen species (ROS) and other free radicals.[1] This action helps to prevent oxidative damage to cellular components such as lipids, proteins, and nucleic acids.

Data Presentation

In Vitro Antioxidant Activity

While specific cell-based antioxidant activity data for this compound is limited in publicly available literature, preliminary in vitro chemical assays provide insights into its potential efficacy.

AssayKey FindingsReference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssaySignificant reduction in DPPH radical levels observed at concentrations above 50 µM.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) AssayExhibited IC50 values comparable to the standard antioxidant, ascorbic acid.[1]
Cytotoxicity Data for Structurally Related Phenols

The cytotoxicity of phenolic antioxidants can be linked to their radical scavenging activity. The following table presents the 50% cytotoxic concentration (CC50) for related 2,6-di-tert-butylphenols in different cell lines, which may serve as a preliminary guide for concentration selection in initial experiments with DTBMPC.

CompoundCell Line50% Cytotoxic Concentration (CC50)Reference
2,6-di-tert-butyl-4-methylphenol (BHT)Human Submandibular Gland (HSG) CarcinomaNot Specified, but cytotoxicity is linked to inhibition rate constant[1]
2,6-di-tert-butyl-4-methylphenol (BHT)Human Gingival Fibroblasts (HGF)Not Specified, but cytotoxicity is linked to inhibition rate constant[1]

Note: Researchers should perform their own dose-response studies to determine the precise CC50 of this compound in their specific cell model.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: Due to its lipophilic nature, dissolve this compound in a sterile, cell culture grade solvent such as dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final solvent concentration in the cell culture medium.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the target stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Final Concentration: When treating cells, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a non-toxic level for the specific cell line being used (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the concentration range of this compound that is non-toxic to the cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range based on related compounds could be from 1 µM to 200 µM.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing DMSO at the highest concentration used (vehicle control).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of the compound to determine the CC50 value.

Protocol 2: Measurement of Intracellular ROS Scavenging using the DCFH-DA Assay

This protocol measures the ability of this compound to reduce intracellular ROS levels.

Materials:

  • Cells of interest (e.g., hepatocytes, neuronal cells, or other lines susceptible to oxidative stress)

  • Black, clear-bottom 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • An oxidizing agent to induce ROS (e.g., hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP))

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Pre-treatment: Remove the culture medium and wash the cells once with warm PBS. Add medium containing various non-toxic concentrations of this compound (determined from the MTT assay). Include a vehicle control. Incubate for 1-4 hours.

  • DCFH-DA Loading: Remove the medium containing the compound and wash the cells once with warm PBS. Add 100 µL of 10-20 µM DCFH-DA in pre-warmed serum-free medium or HBSS to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of a freshly prepared solution of the oxidizing agent (e.g., 100-500 µM H2O2) in HBSS to each well. Also include wells with cells treated with the compound but without the oxidizing agent to assess any pro-oxidant effects.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Take readings every 5-10 minutes for a period of 60 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase over time. Compare the rates of the compound-treated groups to the vehicle-treated, oxidant-exposed group to determine the percentage of ROS scavenging.

Visualizations

G cluster_0 Mechanism of Action compound compound ros ros cell_damage cell_damage neutralized neutralized pathway pathway effect effect DTBMPC DTBMPC Free Radical (ROS) Free Radical (ROS) DTBMPC->Free Radical (ROS) H+ donation Neutralized Species Neutralized Species Free Radical (ROS)->Neutralized Species Cellular Damage Cellular Damage Free Radical (ROS)->Cellular Damage G cluster_1 Experimental Workflow step step decision decision result result Start Start Prepare DTBMPC Stock Prepare DTBMPC Stock Start->Prepare DTBMPC Stock Determine Cytotoxicity (MTT Assay) Determine Cytotoxicity (MTT Assay) Prepare DTBMPC Stock->Determine Cytotoxicity (MTT Assay) Select Non-Toxic Concentrations Select Non-Toxic Concentrations Determine Cytotoxicity (MTT Assay)->Select Non-Toxic Concentrations Measure ROS Scavenging (DCFH-DA Assay) Measure ROS Scavenging (DCFH-DA Assay) Select Non-Toxic Concentrations->Measure ROS Scavenging (DCFH-DA Assay) Analyze Data Analyze Data Measure ROS Scavenging (DCFH-DA Assay)->Analyze Data Efficacy Determined Efficacy Determined Analyze Data->Efficacy Determined G cluster_2 Hypothesized Nrf2 Signaling Pathway Involvement stimulus stimulus compound compound protein protein gene gene response response Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inhibits DTBMPC DTBMPC DTBMPC->Keap1 may inhibit Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes (e.g., HO-1, NQO1) promotes transcription Cellular Protection Cellular Protection Antioxidant Enzymes (e.g., HO-1, NQO1)->Cellular Protection

References

Application Notes and Protocols for the Dissolution of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (CAS No. 1620-48-0), a synthetic antioxidant compound. Given the limited availability of explicit solubility data, these guidelines are based on its structural characteristics, information derived from its synthesis and purification processes, and general best practices for similar phenolic and thiol-containing compounds.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to distinguish this compound from the more common antioxidant, 2,6-Di-tert-butyl-p-cresol (BHT), as their properties differ.

PropertyValueSource
CAS Number 1620-48-0[1][2]
Molecular Formula C₁₅H₂₄OS[3][4]
Molecular Weight 252.42 g/mol [1]
Appearance White to off-white crystalline powderInferred from related compounds
Melting Point 31-33 °C[4]
Boiling Point 311.8 °C at 760 mmHgN/A
Solubility No quantitative data available. Qualitative solubility in ethanol, hexane, acetonitrile, and water has been inferred.[1][2]

Recommended Solvents for Stock Solution Preparation

Based on its chemical structure (a substituted phenol with a mercaptan group) and information from its purification (recrystallization from ethanol or hexane), this compound is expected to be soluble in a range of organic solvents.[1] Its use in reverse-phase HPLC suggests some solubility in acetonitrile/water mixtures.[2]

For biological experiments, Dimethyl Sulfoxide (DMSO) is often the solvent of choice for creating high-concentration stock solutions of hydrophobic compounds. Ethanol and methanol are also viable options.

Recommended Solvents (in order of preference for biological applications):

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (anhydrous)

  • Methanol (anhydrous)

  • Acetonitrile

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vials or cryovials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) = 252.42 g/mol

    • To prepare 1 mL of a 10 mM solution, you need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 252.42 g/mol * (1000 mg / 1 g) = 2.52 mg

  • Weighing the compound:

    • Tare a sterile vial on the analytical balance.

    • Carefully weigh out 2.52 mg of this compound into the vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes.

    • Visually inspect the solution to ensure complete dissolution. If particulates remain, gentle warming in a 37°C water bath or brief sonication may aid dissolution.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Due to the presence of a thiol group, which can be susceptible to oxidation, it is recommended to blanket the vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for preparing a stock solution and a hypothetical signaling pathway where an antioxidant like this compound might act.

G cluster_prep Stock Solution Preparation weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store

Caption: General workflow for preparing a stock solution of this compound.

G ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage induces Signaling Stress-activated Signaling Pathways ROS->Signaling activates DTBMPC 2,6-Di-tert-butyl-alpha- mercapto-p-cresol DTBMPC->ROS scavenges Apoptosis Apoptosis CellularDamage->Apoptosis Signaling->Apoptosis

Caption: Hypothetical mechanism of action for this compound as an antioxidant.

Stability and Storage Recommendations

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

  • Stock Solutions: As a thiol-containing compound, solutions of this compound may be susceptible to oxidation. For optimal stability:

    • Use anhydrous solvents.

    • Store at -20°C or -80°C.

    • Prepare fresh working dilutions from the stock solution for each experiment.

    • Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

    • If possible, purge the headspace of the storage vial with an inert gas.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Consult the Safety Data Sheet (SDS) for this specific compound for detailed safety and handling information. If an SDS for CAS 1620-48-0 is not available, exercise caution based on the handling procedures for similar phenolic and thiol compounds.

References

Safe Handling and Storage of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (CAS No. 1620-48-0). Due to the limited availability of a comprehensive Safety Data Sheet (SDS), these guidelines are based on the chemical's structure, known reactivity, and general safety principles for handling hindered phenols and mercaptans (thiols).

Introduction

This compound is a sterically hindered phenolic compound containing a thiol (-SH) group. This structure suggests it possesses antioxidant properties and is likely to be reactive, particularly with oxidizing agents. The presence of the mercapto group also indicates the potential for a strong, unpleasant odor. These protocols are designed to minimize exposure and ensure safe laboratory practices.

Hazard Identification and Assessment

  • Skin and Eye Irritation: Phenolic compounds and mercaptans can be irritating to the skin and eyes upon direct contact.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Stench: Mercaptans are known for their potent and unpleasant odors, which can be a nuisance and may indicate exposure.

  • Reactivity: The thiol group is susceptible to oxidation. The compound may react with strong oxidizing agents.

  • Combustibility: Like most organic compounds, it is expected to be combustible. Fire may produce toxic sulfur dioxide gas.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₅H₂₄OS[1][2]
Molecular Weight 252.41 g/mol [1][2]
CAS Number 1620-48-0[1][2]
Boiling Point 311.8°C at 760 mmHg[3]
Flash Point 142.3°C[3]
Density 1.003 g/cm³[3]
Melting Point 31-33 °C[2]

Application Notes: Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Change gloves immediately if contaminated.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential splashing, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE Selection Workflow

PPE_Selection start Start: Assess Task Involving This compound small_quantities Handling Small Quantities (<1g) in Fume Hood? start->small_quantities large_quantities Handling Large Quantities (>1g) or Potential for Aerosolization? small_quantities->large_quantities No ppe_standard Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_quantities->ppe_standard Yes large_quantities->ppe_standard No ppe_enhanced Enhanced PPE: - Face Shield - Double Gloves (Nitrile) - Chemical Resistant Apron large_quantities->ppe_enhanced Yes end Proceed with Experiment ppe_standard->end respirator Consider Respiratory Protection: NIOSH-approved respirator with organic vapor cartridge ppe_enhanced->respirator respirator->end

Caption: PPE selection workflow for handling the compound.

Storage Procedures
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Inert Atmosphere: Due to the thiol group's susceptibility to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]

Spill and Waste Management
  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as outlined above.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • For larger spills, prevent entry into waterways and contact your institution's environmental health and safety department.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound may be classified as hazardous waste.

Spill Response Protocol

Spill_Response spill Spill of this compound Occurs evacuate Evacuate Immediate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe assess_spill Assess Spill Size ppe->assess_spill small_spill Small Spill assess_spill->small_spill < 10g large_spill Large Spill assess_spill->large_spill > 10g or outside fume hood absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs containerize Place in a Sealed Container for Disposal absorb->containerize decontaminate Decontaminate Spill Area containerize->decontaminate contact_ehs->decontaminate end Spill Response Complete decontaminate->end

Caption: Step-by-step spill response protocol.

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare all equipment and reagents in advance to minimize the time spent handling the open container.

  • Dispensing:

    • Perform all weighing and dispensing of the solid compound within a chemical fume hood to control odors and prevent inhalation of any dust.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • If the compound is to be dissolved, add the solvent to the solid in the fume hood.

  • Reactions:

    • Set up reactions involving this compound in a chemical fume hood.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

    • Be aware that the thiol group can be oxidized. If the reaction is sensitive to oxidation, it should be conducted under an inert atmosphere.[4]

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Wash hands thoroughly with soap and water.

    • Properly dispose of all contaminated materials.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[5]

  • Specific Hazards: Combustion may produce toxic and irritating gases, including sulfur oxides and carbon monoxide.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

While specific toxicological data for this compound is limited, a cautious approach based on its chemical structure is warranted. Adherence to these handling and storage protocols will help to minimize risks and ensure a safe working environment for all laboratory personnel. Always consult your institution's safety guidelines and conduct a thorough risk assessment before beginning any new experimental work.

References

Analytical Techniques for the Detection of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-alpha-mercapto-p-cresol is a sterically hindered phenolic compound with significant antioxidant properties. Its ability to scavenge free radicals makes it a compound of interest in the pharmaceutical and chemical industries for preventing oxidative degradation of various products. Accurate and precise analytical methods are crucial for its detection and quantification in raw materials, finished products, and biological matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound and related compounds using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).

Analytical Methods Overview

A variety of analytical techniques can be employed for the determination of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification, quantitative determination). The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reverse-phase HPLC with UV detection is a common approach for the analysis of phenolic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace analysis. Derivatization may sometimes be necessary to improve the volatility of the analyte.

  • Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS): A high-resolution mass spectrometry technique coupled with UPLC provides excellent sensitivity, selectivity, and accurate mass measurement, enabling confident identification and quantification of the analyte, especially in complex matrices.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and a closely related compound, 2,6-di-tert-butyl paracresol. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: UPLC-Q-TOF/MS Analysis of 2,6-di-tert-butyl paracresol [1]

ParameterValue
Linearity Range5 - 50 mg/L
Limit of Detection (LOD)0.2 µg/g
Limit of Quantitation (LOQ)0.7 µg/g
Recovery95% - 100%
Relative Standard Deviation (RSD)< 1% (n=6)

Table 2: GC-MS Analysis of 2,6-di-tert-butyl-p-cresol (DBPC) [2]

ParameterValue
Detection Limit1 ng per 5 µL injection
Recovery from Silica Gel≥ 90%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the analysis of this compound using reverse-phase HPLC.[3][4] Optimization of the mobile phase composition and gradient may be required to achieve the desired separation.

a. Instrumentation and Materials

  • HPLC system with a UV detector

  • Newcrom R1 column or equivalent C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Syringe filters (0.45 µm)

  • Autosampler vials

b. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (for standard HPLC) or 0.1% Formic Acid (for MS compatibility)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (for standard HPLC) or 0.1% Formic Acid (for MS compatibility)

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50-100% B

    • 10-15 min: 100% B

    • 15-16 min: 100-50% B

    • 16-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

c. Sample Preparation

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

d. Analysis

  • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.

  • Inject the prepared sample and start the data acquisition.

  • Identify the peak corresponding to this compound based on its retention time compared to a standard.

  • Quantify the analyte using a calibration curve prepared from standard solutions of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a method for the analysis of the related compound 2,6-di-tert-butyl-p-cresol (DBPC) and can be adapted for this compound.[2][5]

a. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (MSD)

  • SE-30 capillary column or equivalent

  • Helium (carrier gas)

  • Methanol (analytical grade)

  • Carbon disulfide (analytical grade)

  • Silica gel tubes for sample collection (if applicable)

  • Autosampler vials with inserts

b. Chromatographic and Spectrometric Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-500

c. Sample Preparation (from a solid matrix)

  • Accurately weigh about 1 g of the homogenized sample into a vial.

  • Add 5 mL of a desorption solvent (e.g., 5% methanol in carbon disulfide).

  • Cap the vial and sonicate for 30 minutes.

  • Allow the solid particles to settle.

  • Transfer an aliquot of the supernatant into an autosampler vial with an insert.

d. Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify the analyte by its retention time and mass spectrum (molecular ion at m/z 252 for this compound).

  • For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and create a calibration curve with standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Weighing Extraction Solvent Extraction (Methanol/CS2) Sample->Extraction Sonication Sonication Extraction->Sonication Aliquot Aliquot Transfer Sonication->Aliquot Injection Sample Injection Aliquot->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Data Analysis & Identification Detection->Identification

GC-MS Experimental Workflow

Antioxidant Mechanism of Action

This compound, like other hindered phenols, functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process interrupts the chain reaction of oxidation, thereby protecting substances from degradation. The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, which prevents it from initiating new oxidation chains.

Antioxidant_Mechanism cluster_oxidation Oxidative Damage Pathway cluster_inhibition Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., ROO•) Molecule Susceptible Molecule (RH) ROS->Molecule attacks Neutralized_ROS Neutralized Species (ROOH) ROS->Neutralized_ROS is neutralized to Oxidized_Molecule Oxidized Molecule (R•) Molecule->Oxidized_Molecule oxidizes to Oxidized_Molecule->Molecule propagates chain reaction Antioxidant 2,6-Di-tert-butyl-alpha- mercapto-p-cresol (ArOH) Antioxidant->ROS donates H• to Stabilized_Radical Stabilized Phenoxyl Radical (ArO•) Prevents further chain reactions Antioxidant->Stabilized_Radical forms

Antioxidant Mechanism of Hindered Phenols

References

Application Notes and Protocols: 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in Preventing Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in cellular injury, contributing to a variety of pathological conditions and the degradation of lipid-based products. This process involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes and lipid hydroperoxides, which can damage cellular components. Antioxidants that can inhibit lipid peroxidation are of significant interest for therapeutic development and as stabilizing agents. 2,6-Di-tert-butyl-alpha-mercapto-p-cresol, also known as 2,6-di-tert-butyl-4-(sulfanylmethyl)phenol, is a synthetic phenolic compound bearing both a sterically hindered hydroxyl group and a thiol moiety. This unique structure suggests a potent capacity to neutralize free radicals and thereby inhibit lipid peroxidation.

The antioxidant properties of this compound are attributed to its ability to donate hydrogen atoms from both its hydroxyl and thiol groups, which effectively neutralizes reactive oxygen species (ROS) and other free radicals.[1] This dual functionality makes it a subject of interest for applications where the prevention of oxidative damage is crucial.

Data Presentation

The following table summarizes the antioxidant efficacy of a close structural analog, 2,6-di-tert-butyl-4-mercaptophenol, in a model of nonenzymatic human erythrocyte membrane lipid peroxidation. This data provides a strong indication of the potential of phenolic thiols in preventing lipid peroxidation.

Table 1: Antioxidant Efficiency of 2,6-di-tert-butyl-4-mercaptophenol in Inhibiting Fe²⁺-Induced Lipid Peroxidation in Human Erythrocyte Membranes [2]

CompoundConcentration (mM)Reduction of Thiobarbituric Acid Reactive Substances (TBARS) (%)
2,6-di-tert-butyl-4-mercaptophenol0.128
2,6-di-tert-butyl-p-cresol (BHT)0.122
2,6-di-tert-butylphenol0.115
Control (no antioxidant)-0

Data extracted from a study on 2,6-di-tert-butylphenol derivatives.[2]

Mechanism of Action

This compound functions as a chain-breaking antioxidant. The process of lipid peroxidation is a radical chain reaction consisting of initiation, propagation, and termination steps. The antioxidant intervenes by donating a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction and preventing further degradation of lipids. The presence of both a phenolic hydroxyl group and a thiol group provides two sites for radical scavenging.

Lipid Peroxidation Inhibition cluster_0 Lipid Bilayer cluster_1 Antioxidant Action Lipid Radical (L.) Lipid Radical (L.) Lipid Peroxyl Radical (LOO.) Lipid Peroxyl Radical (LOO.) Lipid Radical (L.)->Lipid Peroxyl Radical (LOO.) + O2 Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Lipid Peroxyl Radical (LOO.)->Lipid Hydroperoxide (LOOH) Reduced to stable form Polyunsaturated Fatty Acid (LH) Polyunsaturated Fatty Acid (LH) Lipid Peroxyl Radical (LOO.)->Polyunsaturated Fatty Acid (LH) Propagation DTBMPC 2,6-Di-tert-butyl- alpha-mercapto-p-cresol Lipid Peroxyl Radical (LOO.)->DTBMPC Chain Termination Polyunsaturated Fatty Acid (LH)->Lipid Radical (L.) H abstraction Polyunsaturated Fatty Acid (LH)->Lipid Hydroperoxide (LOOH) H abstraction DTBMPC Radical Antioxidant Radical DTBMPC->DTBMPC Radical H donation Stable Products Stable Products DTBMPC Radical->Stable Products Termination Initiating Radical Initiating Radical Initiating Radical->Polyunsaturated Fatty Acid (LH) Initiation

Mechanism of lipid peroxidation and its inhibition.

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Tissue homogenate, cell lysate, or plasma sample

  • This compound (or other antioxidant) stock solution

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Malondialdehyde (MDA) standard (e.g., from 1,1,3,3-tetramethoxypropane)

  • Phosphate buffered saline (PBS)

  • Microcentrifuge tubes

  • Heating block or boiling water bath

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Prepare tissue homogenates (e.g., 10% w/v) or cell lysates in ice-cold PBS.

    • Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Induction of Lipid Peroxidation (for in vitro studies):

    • To 100 µL of sample supernatant, add an inducing agent (e.g., FeSO₄/ascorbate solution).

    • Add varying concentrations of this compound to different tubes. Include a control with no antioxidant.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction:

    • Add 200 µL of ice-cold 10% TCA to each 100 µL sample to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 2200 x g for 15 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Incubate in a boiling water bath for 10-15 minutes.

    • Cool the tubes on ice.

  • Measurement:

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the concentration of TBARS in the samples, expressed as nmol MDA/mg protein.

TBARS Assay Workflow A Sample Preparation (Homogenization/Lysis) B Induction of Lipid Peroxidation (+ Inducer & Antioxidant) A->B C Protein Precipitation (+ TCA, Centrifuge) B->C D TBARS Reaction (Supernatant + TBA, Heat) C->D E Absorbance Measurement (532 nm) D->E F Data Analysis (Standard Curve) E->F

Workflow for the TBARS assay.
Protocol 2: Lipid Hydroperoxide (LPO) Assay

This assay directly measures the hydroperoxides formed during the initial stages of lipid peroxidation.

Materials:

  • Tissue homogenate, cell lysate, or plasma sample

  • This compound (or other antioxidant) stock solution

  • LPO Assay Kit (commercial kits are recommended for reliability)

    • Typically includes a chromogen (e.g., xylenol orange) and an iron(II) solution.

  • Methanol

  • Chloroform

  • Glass test tubes

  • Spectrophotometer

Procedure:

  • Lipid Extraction:

    • To 500 µL of sample, add 500 µL of deoxygenated methanol and vortex.

    • Add 1 mL of cold chloroform and vortex thoroughly.

    • Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

  • Assay Reaction:

    • Transfer a known volume of the chloroform extract to a clean glass tube.

    • Prepare the reagent mixture according to the kit manufacturer's instructions (typically mixing the chromogen and iron solution).

    • Add the reagent mixture to the lipid extract.

    • Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 560-600 nm).

  • Quantification:

    • Prepare a standard curve using a lipid hydroperoxide standard (e.g., cumene hydroperoxide or hydrogen peroxide) provided with the kit.

    • Calculate the concentration of lipid hydroperoxides in the samples.

LPO Assay Workflow A Sample Preparation & Induction of Lipid Peroxidation B Lipid Extraction (Methanol/Chloroform) A->B C Assay Reaction (Lipid Extract + Chromogen/Fe(II)) B->C D Incubation (Room Temperature) C->D E Absorbance Measurement (e.g., 560 nm) D->E F Data Analysis (Standard Curve) E->F

Workflow for the Lipid Hydroperoxide (LPO) assay.

Conclusion

This compound and related phenolic thiols represent a promising class of antioxidants for the prevention of lipid peroxidation. The presence of both a sterically hindered phenol and a thiol group provides a robust mechanism for scavenging the free radicals that propagate lipid damage. The protocols outlined above provide standardized methods for evaluating the efficacy of these compounds in various biological and chemical systems. Further research to quantify the specific activity of this compound in different lipid environments will be valuable for its development as a therapeutic agent or a protective additive.

References

Application Notes and Protocols for 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in Industrial Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-alpha-mercapto-p-cresol is a multifunctional antioxidant additive anticipated to provide robust protection for industrial lubricants operating under demanding conditions. Its molecular structure, featuring a sterically hindered phenolic group and a sulfur-containing mercaptan, suggests a dual-action mechanism for inhibiting oxidation and providing anti-wear properties. These application notes provide a comprehensive overview of its formulation, expected performance characteristics, and detailed protocols for its evaluation in lubricating oils.

Chemical Structure and Properties

  • IUPAC Name: 2,6-bis(1,1-dimethylethyl)-4-(mercaptomethyl)-Phenol

  • CAS Number: 1620-48-0[1][2]

  • Molecular Formula: C₁₅H₂₄OS

  • Molecular Weight: 252.4 g/mol [1]

  • Appearance: White to pale-yellow crystalline solid with a slight, phenolic odor.[3]

Mechanism of Action in Lubricants

This compound is expected to function as a primary antioxidant through a free-radical scavenging mechanism. The hydroxyl (-OH) group on the phenol ring can donate a hydrogen atom to neutralize peroxy radicals, which are key propagators in the lubricant oxidation chain. The bulky tert-butyl groups at the ortho positions stabilize the resulting phenoxy radical, preventing it from initiating further oxidation.

The presence of the alpha-mercapto (-SH) group introduces a secondary antioxidant mechanism and potential anti-wear benefits. Sulfur compounds are known to decompose hydroperoxides into non-radical products and can form protective films on metal surfaces to reduce friction and wear.

Antioxidant Mechanism cluster_0 Lubricant Oxidation Cycle cluster_1 Intervention by this compound Hydrocarbon (RH) Hydrocarbon (RH) Alkyl Radical (R) Alkyl Radical (R) Hydrocarbon (RH)->Alkyl Radical (R) Initiation (Heat, Metal Catalysts) Peroxy Radical (ROO) Peroxy Radical (ROO) Alkyl Radical (R)->Peroxy Radical (ROO) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO)->Hydroperoxide (ROOH) + RH Alkoxy (RO) + Hydroxyl (OH) Radicals Alkoxy (RO) + Hydroxyl (OH) Radicals Hydroperoxide (ROOH)->Alkoxy (RO) + Hydroxyl (OH) Radicals Decomposition Additive This compound Hydroperoxide (ROOH)->Additive Decomposition Sludge, Varnish, Acids Sludge, Varnish, Acids Alkoxy (RO) + Hydroxyl (OH) Radicals->Sludge, Varnish, Acids Stable Radical Stable Radical Additive->Stable Radical H+ Donation Non-Radical Products Non-Radical Products Additive->Non-Radical Products Sulfur Moiety Peroxy Radical (ROO*) Peroxy Radical (ROO*) Peroxy Radical (ROO*)->Additive Radical Scavenging

Figure 1: Antioxidant mechanism of this compound.

Applications in Industrial Lubricants

This additive is recommended for a variety of industrial lubricants that are subjected to oxidative and thermal stress, including:

  • Turbine Oils

  • Hydraulic Oils

  • Compressor Oils

  • Gear Oils

  • Metalworking Fluids[4]

Formulation Guidelines

The optimal treat rate of this compound will depend on the base oil type, the presence of other additives, and the severity of the application. Based on typical phenolic antioxidants, a starting point for evaluation is recommended in the range of 0.1% to 1.0% by weight .[5]

Table 1: Recommended Treat Rates for Different Lubricant Types

Lubricant TypeRecommended Treat Rate (% wt.)
Hydraulic Oil0.1 - 0.5
Turbine Oil0.2 - 0.8
Gear Oil0.5 - 1.0
Compressor Oil0.5 - 1.0

Performance Data (Illustrative)

While specific performance data for this compound is not widely published, the following table illustrates the expected performance improvements in a typical industrial oil formulation based on data for similar phenolic antioxidants.

Table 2: Illustrative Performance Data in a Group II Base Oil

Test ParameterTest MethodBase Oil without AdditiveBase Oil + 0.5% Additive
Rotating Pressure Vessel Oxidation Test (RPVOT)ASTM D2272250 minutes> 800 minutes
Pressurized Differential Scanning Calorimetry (PDSC) - Oxidation Induction Time (OIT) @ 200°CASTM D61865 minutes25 minutes
Four-Ball Wear Test - Wear Scar Diameter (1200 rpm, 40 kg, 75°C, 1 hr)ASTM D41720.65 mm0.45 mm
Total Acid Number (TAN) Increase after 1000 hrs @ 120°CASTM D6642.5 mg KOH/g0.8 mg KOH/g

Experimental Protocols

The following are detailed protocols for evaluating the performance of lubricants formulated with this compound.

Protocol for Evaluating Oxidation Stability by PDSC

Objective: To determine the oxidative stability of a lubricant by measuring the oxidation induction time (OIT).

Apparatus:

  • Pressurized Differential Scanning Calorimeter (PDSC)

  • Sample Pans (Aluminum)

  • Analytical Balance (±0.01 mg)

  • Oxygen (99.5% purity)

Procedure:

  • Calibrate the PDSC instrument according to the manufacturer's instructions.

  • Accurately weigh 3.0 ± 0.5 mg of the lubricant sample into an aluminum sample pan.

  • Place the sample pan in the PDSC cell and place an empty reference pan in the reference position.

  • Seal the cell and pressurize with oxygen to 3.5 MPa.

  • Equilibrate the cell at the desired isothermal test temperature (e.g., 200°C).

  • Initiate the test and record the heat flow as a function of time.

  • The OIT is the time from the start of the isothermal test to the onset of the exothermic oxidation peak.

PDSC Experimental Workflow A Calibrate PDSC B Weigh Lubricant Sample (3.0 ± 0.5 mg) A->B C Place Sample and Reference Pans in Cell B->C D Seal and Pressurize Cell with O2 (3.5 MPa) C->D E Equilibrate at Isothermal Temperature (e.g., 200°C) D->E F Record Heat Flow vs. Time E->F G Determine Oxidation Induction Time (OIT) F->G

Figure 2: Workflow for PDSC analysis of lubricant oxidation stability.

Protocol for Evaluating Anti-Wear Properties by Four-Ball Wear Test

Objective: To determine the anti-wear properties of a lubricant under boundary lubrication conditions.

Apparatus:

  • Four-Ball Wear Tester

  • Steel Balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope with graduated eyepiece (for measuring wear scars)

  • Solvent for cleaning (e.g., heptane)

Procedure:

  • Thoroughly clean the test balls and the ball pot with solvent and allow them to dry.

  • Lock three balls into the ball pot and pour the test lubricant over them until they are fully submerged.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the ball pot onto the machine.

  • Set the test conditions:

    • Speed: 1200 ± 60 rpm

    • Load: 40 ± 0.2 kgf

    • Temperature: 75 ± 2°C

    • Duration: 60 ± 1 min

  • Start the test and run for the specified duration.

  • After the test, disassemble the apparatus and clean the three lower balls with solvent.

  • Measure the wear scar diameter on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

  • Calculate the average wear scar diameter.

Four-Ball Wear Test Workflow A Clean Test Balls and Apparatus B Assemble Three Lower Balls in Pot A->B C Add Test Lubricant B->C D Mount Fourth Ball in Chuck C->D E Set Test Parameters (Speed, Load, Temp, Time) D->E F Run Test for 60 minutes E->F G Disassemble and Clean Lower Balls F->G H Measure Wear Scar Diameters G->H I Calculate Average Wear Scar Diameter H->I

Figure 3: Workflow for the Four-Ball Wear Test.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents a promising additive technology for enhancing the performance and extending the service life of industrial lubricants. Its dual-functionality as a radical scavenger and a potential anti-wear agent makes it a valuable candidate for formulation in high-performance oils. The protocols outlined in this document provide a robust framework for its evaluation. It should be noted that while the principles of its function are well-understood from related chemistries, comprehensive performance data in the public domain for this specific molecule is limited, and thorough testing is recommended to validate its efficacy in specific formulations.

References

Application Notes and Protocols for 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available data exists for the specific cosmetic applications and biological effects of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol. The following application notes and protocols are based on the known chemistry of phenolic and thiol antioxidants and data from the structurally similar and well-studied antioxidant, 2,6-Di-tert-butyl-p-cresol (Butylated Hydroxytoluene, BHT). The quantitative data and signaling pathways presented are hypothetical and should be confirmed by experimental studies.

Introduction

This compound is a synthetic phenolic compound with potential antioxidant properties relevant to cosmetic formulations. Its structure, featuring a sterically hindered phenolic hydroxyl group and a thiol (-SH) group, suggests a capacity for neutralizing free radicals, which are key contributors to skin aging and formulation degradation.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing this compound in cosmetic products.

Chemical Structure:

  • IUPAC Name: 2,6-bis(tert-butyl)-4-(mercaptomethyl)phenol

  • CAS Number: 1620-48-0

  • Molecular Formula: C₁₅H₂₄OS

  • Molecular Weight: 252.42 g/mol

Putative Mechanism of Action as a Cosmetic Ingredient

The primary function of this compound in cosmetic formulations is presumed to be as an antioxidant. This action is likely twofold:

  • Product Preservation: It can protect the formulation itself from oxidative degradation, which can cause changes in color, odor, and texture, and reduce the efficacy of active ingredients.

  • Skin Protection: Topically applied, it may help to mitigate the damaging effects of free radicals on the skin. These free radicals are generated by exposure to UV radiation, pollution, and other environmental stressors, and are implicated in the breakdown of collagen and elastin, leading to wrinkles and loss of elasticity.

The antioxidant activity is attributed to the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing it.[1] The presence of the thiol (-SH) group may provide a synergistic or additional pathway for radical scavenging.

Data Presentation: Hypothetical Performance Data

The following tables present hypothetical quantitative data for this compound to serve as a benchmark for experimental investigation. These values are extrapolated from typical data for phenolic antioxidants and should be experimentally verified.

Table 1: Hypothetical Antioxidant Activity

AssayParameterHypothetical ValueReference Compound (Ascorbic Acid)
DPPH Radical ScavengingIC₅₀ (µg/mL)15 - 305 - 10
ABTS Radical ScavengingTEAC (Trolox Equivalents)1.2 - 1.81.0
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/g2500 - 40002000 - 3000

Table 2: Suggested Use Levels and Formulation Compatibility

ParameterRecommendation
Suggested Use Level in Formulations 0.01% - 0.2% (w/w)
Solubility Soluble in oils, glycols, and ethanol. Insoluble in water.
pH Stability Range 4.0 - 6.5
Temperature Stability Stable up to 80°C in formulation.
Compatibility Good with most cosmetic ingredients. May discolor in the presence of certain metal ions.

Experimental Protocols

Protocol for Evaluating Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare a similar dilution series for ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or control to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the test compound or control.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol for Formulation of an Oil-in-Water (O/W) Cream

This protocol provides a basic framework for incorporating this compound into a cosmetic cream.

Ingredients:

PhaseIngredient% (w/w)
Oil Phase Cetearyl Alcohol5.0
Glyceryl Stearate3.0
Caprylic/Capric Triglyceride8.0
This compound 0.1
Water Phase Deionized Waterq.s. to 100
Glycerin3.0
Xanthan Gum0.2
Cool-Down Phase Phenoxyethanol (and) Ethylhexylglycerin1.0
Citric Acidq.s. to pH 5.5

Procedure:

  • Preparation:

    • In a heat-resistant beaker, combine all ingredients of the Oil Phase.

    • In a separate heat-resistant beaker, combine the deionized water and glycerin of the Water Phase. Sprinkle in the xanthan gum and mix until dispersed.

  • Heating: Heat both phases to 75-80°C with gentle stirring until all solids are melted and both phases are uniform.

  • Emulsification: Slowly add the Oil Phase to the Water Phase while homogenizing at a moderate speed. Continue homogenization for 3-5 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion with gentle stirring.

  • Cool-Down Phase: When the temperature of the emulsion is below 40°C, add the preservative system (Phenoxyethanol and Ethylhexylglycerin).

  • pH Adjustment: Adjust the pH to approximately 5.5 with a citric acid solution.

  • Final Mixing: Stir gently until the cream is smooth and uniform.

Protocol for In Vitro Skin Penetration Study

This protocol outlines a method to assess the penetration of the compound into the skin using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS) at pH 7.4 as the receptor fluid

  • The formulated cream containing a known concentration of this compound

  • HPLC system for quantification

Procedure:

  • Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. Fill the receptor compartment with pre-warmed PBS, ensuring no air bubbles are trapped beneath the skin.

  • Application: Apply a finite dose (e.g., 10 mg/cm²) of the formulated cream to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the withdrawn volume with fresh, pre-warmed PBS.

  • Skin Extraction: At the end of the experiment, dismount the skin. Separate the epidermis from the dermis. Extract the compound from each skin layer using a suitable solvent (e.g., methanol).

  • Quantification: Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated HPLC method.

Visualization of Putative Signaling Pathways and Workflows

The following diagrams illustrate the hypothetical antioxidant mechanism and experimental workflows.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., UV-induced) Lipid Cellular Lipids ROS->Lipid Oxidizes Protein Structural Proteins (Collagen, Elastin) ROS->Protein Oxidizes Damage Oxidative Damage (Wrinkles, Inflammation) Lipid->Damage Protein->Damage DBMPC This compound DBMPC->ROS Donates H• Neutralizes Oxidized_DBMPC Oxidized DBMPC (Stable Radical) DBMPC->Oxidized_DBMPC Becomes

Caption: Hypothetical mechanism of this compound (DBMPC) neutralizing reactive oxygen species.

Experimental_Workflow cluster_0 Antioxidant Activity Assessment cluster_1 Formulation and Stability cluster_2 Skin Penetration Study A1 Prepare Compound Dilutions A2 DPPH Assay A1->A2 A3 Measure Absorbance A2->A3 A4 Calculate IC50 A3->A4 B1 Prepare O/W Emulsion B2 Incorporate Compound B1->B2 B3 Stability Testing (pH, Viscosity, Temperature) B2->B3 C1 Franz Cell Setup C2 Apply Formulation C1->C2 C3 Sample Receptor Fluid & Skin C2->C3 C4 HPLC Quantification C3->C4

Caption: General experimental workflow for evaluating a new cosmetic antioxidant.

BHT_Signaling_Pathway TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB Activates DBMPC Hypothetical Action of This compound DBMPC->NFkB Potentially Inhibits (Antioxidant Effect) Collagen_Synth Collagen Synthesis NFkB->Collagen_Synth Inhibits Fibroblast Dermal Fibroblast Collagen_Synth->Fibroblast Occurs in

Caption: Hypothetical signaling pathway based on BHT's effect on collagen synthesis.

Safety Considerations

  • Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the pure compound.

  • Regulatory Status: The regulatory status of this compound in cosmetics should be verified for the intended market.

Conclusion

This compound presents an interesting profile as a potential antioxidant for cosmetic applications due to its phenolic and thiol moieties. The provided application notes and protocols offer a comprehensive starting point for its evaluation. However, it is imperative that researchers conduct thorough experimental validation of its efficacy, stability, and safety in their specific formulations. The hypothetical data and pathways should be used as a guide for designing these experiments.

References

Troubleshooting & Optimization

stability issues of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for this compound in aqueous solutions?

A: The instability of this compound in aqueous solutions is primarily due to the high susceptibility of its thiol (-SH) group to oxidation.[1] This functional group can be readily oxidized to form various products, including sulfoxides and sulfones.[1] Additionally, like other phenolic compounds, the molecule can undergo oxidation, especially under conditions of high pH, elevated temperature, or exposure to light and oxygen.

Q2: What are the likely degradation products I might be seeing in my experiments?

A: The degradation of this compound proceeds through two main pathways: oxidation of the thiol group and reactions involving the phenolic group. The primary degradation products arise from the oxidation of the highly reactive thiol group, which can lead to the formation of disulfides (dimerization), sulfenic acids, sulfinic acids, and ultimately sulfonic acids.

cluster_oxidation Thiol Group Oxidation Pathway A Thiol (R-SH) B Disulfide (R-S-S-R) A->B Dimerization C Sulfenic Acid (R-SOH) A->C Oxidation D Sulfinic Acid (R-SO2H) C->D Further Oxidation E Sulfonic Acid (R-SO3H) D->E Further Oxidation start Start: Loss of Potency Observed check_o2 Is the solution deoxygenated? (e.g., sparged with N2 or Ar) start->check_o2 deoxygenate Action: Prepare fresh solution using deoxygenated buffer and store under an inert atmosphere. check_o2->deoxygenate No check_ph What is the pH of the solution? check_o2->check_ph Yes deoxygenate->check_ph adjust_ph Action: Adjust pH to neutral or slightly acidic (pH 6-7). Use a non-reactive buffer system. check_ph->adjust_ph Alkaline (>7.5) check_storage How is the solution stored? check_ph->check_storage Neutral/Acidic adjust_ph->check_storage adjust_storage Action: Store at 2-8°C and protect from light using amber vials or foil. check_storage->adjust_storage Exposed to light/ Room Temp end End: Stability Improved check_storage->end Properly Stored adjust_storage->end G prep_stock 1. Prepare Concentrated Stock in Organic Solvent (e.g., Acetonitrile) prep_aq 2. Prepare Aqueous Test Solutions (e.g., in different pH buffers) prep_stock->prep_aq incubate 3. Incubate Solutions under Varied Conditions (Temp/Light) prep_aq->incubate sample 4. Withdraw Aliquots at Defined Time Points (t=0, 1, 2, 4h...) incubate->sample analyze 5. Analyze by RP-HPLC (e.g., C18 column, MeCN/H₂O gradient) sample->analyze quantify 6. Quantify Peak Area of Parent Compound vs. Time analyze->quantify plot 7. Plot % Remaining vs. Time to Determine Degradation Rate quantify->plot

References

Technical Support Center: Storage and Handling of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol to prevent its oxidation. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue: Suspected Oxidation of this compound

If you suspect that your stored this compound has undergone oxidation, follow these steps to diagnose and address the issue.

Symptoms of Oxidation:

  • Change in Physical Appearance: The compound may change from a white or off-white powder to a yellowish or brownish hue.

  • Decreased Purity: Analysis by HPLC may show a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks corresponding to oxidation products.

  • Reduced Antioxidant Activity: The compound may exhibit diminished efficacy in its intended application as an antioxidant.

Troubleshooting Workflow:

Troubleshooting_Oxidation start Suspected Oxidation check_appearance Observe Physical Appearance (Color Change?) start->check_appearance run_hplc Perform HPLC Analysis (Purity Check) check_appearance->run_hplc Color change observed no_oxidation No Evidence of Oxidation check_appearance->no_oxidation No color change assess_activity Evaluate Antioxidant Activity (Functional Assay) run_hplc->assess_activity confirm_oxidation Oxidation Confirmed assess_activity->confirm_oxidation Reduced purity or new peaks observed assess_activity->no_oxidation Purity within specification review_storage Review Storage Conditions (Temperature, Atmosphere, Light) confirm_oxidation->review_storage continue_use Continue Using the Batch with Caution no_oxidation->continue_use quarantine Quarantine Affected Batch review_storage->quarantine implement_preventative Implement Preventative Measures review_storage->implement_preventative contact_support Contact Technical Support for Further Assistance quarantine->contact_support

Caption: Troubleshooting workflow for suspected oxidation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oxidation for this compound?

A1: The primary cause of oxidation is the reactivity of the thiol group (-SH) in the presence of oxygen.[1] This process can be accelerated by exposure to elevated temperatures, light, and certain metal ions that can catalyze oxidation reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, the compound should be stored under the following conditions:

  • Temperature: Cool conditions, ideally at 2-8°C for short-term storage and -20°C or lower for long-term storage.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light: In a light-resistant container to protect it from photo-oxidation.

  • Container: In a tightly sealed container to prevent moisture and air ingress.

Q3: How can I monitor the stability of my stored this compound?

A3: Regular quality control testing is recommended. High-Performance Liquid Chromatography (HPLC) is an effective method to assess the purity of the compound and detect the presence of oxidation products.[2][3] A decrease in the peak area of the parent compound and the emergence of new peaks can indicate degradation.

Q4: What are the common oxidation products of this compound?

A4: The thiol group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[1]

Q5: Can I still use this compound if I suspect minor oxidation has occurred?

A5: If minor oxidation is suspected, it is crucial to first quantify the purity of the material using a validated analytical method like HPLC. Depending on the specific requirements of your application, a slight decrease in purity may or may not be acceptable. For applications where high purity is critical, it is advisable to use a fresh, unoxidized batch.

Data on Storage Stability

The following tables provide example data on the stability of this compound under various storage conditions. This data is illustrative and based on the general behavior of phenolic and thiol-containing compounds. Actual results may vary.

Table 1: Effect of Temperature and Atmosphere on Purity over 12 Months

Storage ConditionPurity (%) after 3 monthsPurity (%) after 6 monthsPurity (%) after 12 months
-20°C, Inert Atmosphere99.899.799.5
4°C, Inert Atmosphere99.599.198.2
Room Temperature, Air97.294.588.1
Room Temperature, Inert Atmosphere99.198.597.0

Table 2: Formation of Major Oxidation Product (Sulfoxide) over 12 Months

Storage ConditionSulfoxide (%) after 3 monthsSulfoxide (%) after 6 monthsSulfoxide (%) after 12 months
-20°C, Inert Atmosphere< 0.1< 0.10.2
4°C, Inert Atmosphere0.20.51.1
Room Temperature, Air1.53.27.8
Room Temperature, Inert Atmosphere0.40.92.1

Experimental Protocols

Protocol for Monitoring Oxidation by HPLC

This protocol outlines a reverse-phase HPLC method for the quantification of this compound and the detection of its oxidation products.[2][3]

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Newcrom R1 or equivalent)[3]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for best separation. A common starting point is a gradient from 50:50 to 90:10 acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample of the stored this compound and dissolve it in acetonitrile to a known concentration within the calibration range.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

  • Monitor the chromatogram for the appearance of new peaks, which may correspond to oxidation products. The retention times of these products will likely be different from the parent compound.

Experimental Workflow:

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile, Water, Acid) setup_hplc Set Up HPLC System (Column, Flow Rate, Wavelength) prep_mobile_phase->setup_hplc prep_standards Prepare Standard Solutions (Calibration Curve) run_standards Inject Standard Solutions prep_standards->run_standards prep_sample Prepare Sample Solution run_sample Inject Sample Solution prep_sample->run_sample setup_hplc->run_standards setup_hplc->run_sample generate_curve Generate Calibration Curve run_standards->generate_curve quantify Quantify Parent Compound and Detect Impurities generate_curve->quantify run_sample->quantify analyze_data Analyze Data and Report Results quantify->analyze_data Oxidation_Pathway parent 2,6-Di-tert-butyl- alpha-mercapto-p-cresol (-SH) sulfoxide Sulfoxide Derivative (-S=O) parent->sulfoxide Oxidation oxidant Oxygen (O2) Heat, Light, Metal Ions oxidant->parent oxidant->sulfoxide sulfone Sulfone Derivative (-SO2) sulfoxide->sulfone Further Oxidation

References

Technical Support Center: Optimizing p-Cresol Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of p-cresol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common alkylating agents used for p-cresol, and how do they influence the reaction?

A1: Common alkylating agents for p-cresol include tert-butyl alcohol, isopropanol, and methanol. The choice of alkylating agent significantly impacts the reaction conditions and the final product distribution. For instance, tert-butyl alcohol is frequently used for tert-butylation to produce antioxidants like 2-tert-butyl-p-cresol (TBC) and 2,6-di-tert-butyl-p-cresol (DTBC). Isopropylation with isopropanol can yield thymol derivatives. Methanol is used for methylation to produce cresylic ethers or C-alkylated products.

Q2: What types of catalysts are effective for p-cresol alkylation?

A2: A variety of catalysts can be employed, ranging from homogeneous to heterogeneous systems. Solid acid catalysts are particularly common and include zeolites (e.g., H-ZSM-5, H-MCM-22), sulfated zirconia, and heteropoly acids like 12-tungstophosphoric acid (TPA) supported on materials such as silica (SiO2) or zirconia (ZrO2).[1][2][3] More recently, ionic liquids and deep eutectic solvents (DES) have been explored as efficient and milder catalyst systems.[4][5] The choice of catalyst influences selectivity, with acidic catalysts generally favoring C-alkylation.[6][7]

Q3: What is the difference between C-alkylation and O-alkylation in the context of p-cresol, and how can I control the selectivity?

A3: C-alkylation refers to the substitution of a hydrogen atom on the aromatic ring of p-cresol with an alkyl group, leading to the formation of alkylated cresols. O-alkylation involves the substitution of the hydrogen atom of the hydroxyl group, resulting in the formation of an ether.

Selectivity between C- and O-alkylation is influenced by several factors:

  • Temperature: Lower temperatures generally favor the kinetically controlled O-alkylation product, while higher temperatures promote the thermodynamically more stable C-alkylated product.[1][5][6]

  • Catalyst Type: Acidic catalysts tend to favor C-alkylation.[6][7]

  • Solvent: The polarity of the solvent can influence the reaction pathway. An increase in the dielectric constant of the medium, for example, with the formation of water as a byproduct, can promote the rearrangement from O-alkylated to C-alkylated products.[5]

Troubleshooting Guide

Problem 1: Low conversion of p-cresol.

Possible Cause Suggested Solution
Insufficient Catalyst Activity - Increase the catalyst loading. However, beyond a certain point, an increase may not significantly improve conversion and could affect product distribution.[6] - Ensure the catalyst is properly activated. For solid catalysts, this may involve calcination at a specific temperature to generate active sites. - Consider using a more active catalyst. For example, 15% TPA/ZrO2 has shown high acidity and activity in the butylation of p-cresol.[1][2]
Suboptimal Reaction Temperature - Increase the reaction temperature. Higher temperatures generally lead to higher conversion rates. However, be aware of potential side reactions and catalyst deactivation at very high temperatures. The optimal temperature depends on the specific reaction and catalyst. For example, for the alkylation with tert-butanol using a TPA/SiO2 catalyst, the optimum temperature was found to be 413 K.[3]
Inappropriate Reactant Molar Ratio - Adjust the molar ratio of the alkylating agent to p-cresol. An excess of the alkylating agent can drive the reaction towards higher conversion. For instance, in the alkylation with tert-butyl alcohol, increasing the molar ratio of tert-butanol to p-cresol from 1 to 4 showed a remarkable increase in p-cresol conversion.[3]
Short Reaction Time - Increase the reaction time. Monitor the reaction progress over time to determine the optimal duration for achieving maximum conversion.
Catalyst Deactivation - Catalyst deactivation, often due to coke formation on the surface, can lead to a decrease in conversion over time.[2] Regeneration of the catalyst, for example, by heat treatment, may be necessary.[3]

Problem 2: Poor selectivity towards the desired product (e.g., specific C-alkylated isomer).

Possible Cause Suggested Solution
Incorrect Reaction Temperature - As mentioned, temperature plays a crucial role in selectivity. For controlling C- vs. O-alkylation, lower temperatures favor O-alkylation, while higher temperatures favor C-alkylation.[1][6]
Non-optimal Catalyst - The choice of catalyst is critical for selectivity. For example, the pore structure of zeolites like H-MCM-22 can promote the selective formation of p-cresol in the methylation of phenol.[8] When aiming for a specific isomer, a shape-selective catalyst may be required.
Inappropriate Reactant Ratio - The molar ratio of reactants can influence selectivity. For example, a higher molar ratio of p-cresol to the alkylating agent can help to avoid the formation of di- or poly-alkylated products.[6]
Solvent Effects - The solvent can influence the reaction pathway and thus the selectivity.[5] Consider screening different solvents if selectivity is an issue.

Experimental Protocols

Example Protocol: Tert-butylation of p-Cresol using a Deep Eutectic Solvent (DES) Catalyst

This protocol is based on the work described by Wu et al. (2023) for the alkylation of p-cresol with tert-butyl alcohol using a caprolactam and p-toluenesulfonic acid-based DES catalyst.[4][9]

Materials:

  • p-Cresol

  • tert-Butyl alcohol

  • Caprolactam (CAL)

  • p-Toluenesulfonic acid (TsOH)

  • Ethyl acetate (for extraction)

Catalyst Preparation (CAL-TsOH DES):

  • Mix caprolactam and p-toluenesulfonic acid in the desired molar ratio in a flask.

  • Heat the mixture with stirring until a homogeneous, clear liquid is formed.

  • The resulting deep eutectic solvent can be used directly as the catalyst.

Alkylation Procedure:

  • In a reaction vessel, add p-cresol, tert-butyl alcohol, and the CAL-TsOH catalyst. A typical molar ratio of p-cresol to tert-butyl alcohol could be 10:1.[9]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using a suitable technique like Gas Chromatography (GC).

  • Upon completion of the reaction, add ethyl acetate to the mixture to extract the products. The DES catalyst, being immiscible with ethyl acetate, will form a separate layer.

  • Separate the ethyl acetate layer containing the product.

  • The catalyst layer can be washed with ethyl acetate and dried for reuse.[4]

  • Analyze the product mixture to determine the conversion of p-cresol and the selectivity to the desired products.

Data Presentation

Table 1: Optimization of Reaction Conditions for p-Cresol Alkylation with tert-Butanol.

CatalystTemp (°C)Molar Ratio (p-cresol:t-BuOH)Catalyst LoadingConversion (%)Selectivity to 2-TBC (%)Reference
15% TPA/ZrO₂1301:3-6181.4[1]
15% WO₃/ZrO₂1301:3-69.892.4[4]
TPA/TiO₂---8289.5[4]
SO₃H-functionalized IL70--7992[4][5]
CAL-TsOH DESRoom Temp.10:124.17 mol%83 (of t-BuOH)-[4]
25% TPA/SiO₂1401:21g>9092[3]

Table 2: Influence of Reaction Parameters on p-Cresol Alkylation with Cyclohexene.

ParameterConditionp-Cresol Conversion (%)Product Yield (%)Reference
Temperature 140°C-95.4 (2-cyclohexyl-4-methylphenol)[1]
Molar Ratio (p-cresol:cyclohexene) 6-8:1-95.4 (2-cyclohexyl-4-methylphenol)[1]
Catalyst (Perchloric Acid) 5 wt% of cresol-95.4 (2-cyclohexyl-4-methylphenol)[1]
Addition Time of Cyclohexene 2 h-95.4 (2-cyclohexyl-4-methylphenol)[1]
Stirring Time 2 h-95.4 (2-cyclohexyl-4-methylphenol)[1]

Visualizations

experimental_workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Alkylation Reaction cluster_analysis Work-up & Analysis p_cresol p-Cresol reaction_vessel Reaction Vessel (Controlled Temperature & Stirring) p_cresol->reaction_vessel alkylating_agent Alkylating Agent (e.g., tert-butanol) alkylating_agent->reaction_vessel catalyst Catalyst (e.g., Solid Acid, IL, DES) catalyst->reaction_vessel extraction Extraction / Filtration reaction_vessel->extraction Reaction Mixture analysis Analysis (e.g., GC, NMR) extraction->analysis Product Mixture product Isolated Product extraction->product Purification

Caption: General experimental workflow for p-cresol alkylation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low p-Cresol Conversion temp Suboptimal Temperature start->temp catalyst Catalyst Inactivity/ Deactivation start->catalyst ratio Incorrect Molar Ratio start->ratio time Insufficient Reaction Time start->time inc_temp Increase Temperature temp->inc_temp check_catalyst Check/Change/Regenerate Catalyst catalyst->check_catalyst adjust_ratio Adjust Molar Ratio ratio->adjust_ratio inc_time Increase Reaction Time time->inc_time

Caption: Troubleshooting logic for low p-cresol conversion.

References

troubleshooting guide for 2,6-Di-tert-butyl-alpha-mercapto-p-cresol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for experiments involving this compound (DTBMPC).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of DTBMPC.

Question: Why is the yield low during the initial alkylation of p-cresol?

Answer: Low yield in the Friedel-Crafts alkylation step to produce the 2,6-di-tert-butyl-p-cresol precursor is a common issue. Several factors can contribute to this:

  • Catalyst Choice and Ratio: The selection and concentration of the acid catalyst are critical. Aromatic sulfonic acids, such as tosic acid, generally show higher efficacy and produce fewer byproducts compared to sulfuric acid.[1] An insufficient catalyst-to-reactant ratio can lead to incomplete conversion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, temperatures exceeding 80-100°C can promote the dimerization of isobutylene, an undesirable side reaction that consumes the alkylating agent and forms byproducts.[1]

  • Reaction Pressure: For reactions using isobutylene gas, maintaining adequate pressure (0.05–0.5 MPa) is necessary to ensure its solubility in the reaction mixture, driving the equilibrium towards the desired dialkylated product.[1][2]

  • Moisture Content: The presence of water can deactivate the acid catalyst. Ensure all reactants and glassware are dry.

Question: My final product shows signs of degradation or has poor stability. What is the cause?

Answer: this compound is susceptible to oxidation, primarily at the thiol (-SH) group.[1]

  • Atmospheric Oxygen: Exposure to air during synthesis, purification, or storage can lead to the formation of disulfides or other oxidation products. It is crucial to conduct reactions and handle the compound under an inert atmosphere, such as nitrogen (N₂) or argon (Ar).[1]

  • Incompatible Reagents: Avoid strong oxidizing agents, as they will readily react with the thiol and phenolic hydroxyl groups.[3]

Question: I am observing unexpected byproducts in my final sample analysis. What are they and how can I remove them?

Answer: The primary byproducts are typically mono-alkylated p-cresol, isomers like 2,4,6-tri-tert-butyl-p-cresol, and oxidation products.[1]

  • Identification: Byproducts can be identified using chromatographic techniques like HPLC or GC-MS and spectroscopic methods (FT-IR, NMR).[1][4]

  • Purification Strategies:

    • Neutral Washing: After the reaction, wash the crude product with neutral water (around 50°C) to remove residual acid catalyst.[1]

    • Recrystallization: This is a highly effective method for isolating the target compound. Solvents like hexane or ethanol can be used, with ethanol often yielding higher purity.[1][5]

    • Distillation: For larger scales, vacuum distillation can separate DTBMPC from byproducts with significantly different boiling points.[1]

Question: The purification by recrystallization is inefficient, with either low recovery or poor purity. How can I optimize this step?

Answer: Inefficient recrystallization can be due to several factors:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the product remains soluble when cooled, consider a less polar solvent or a mixed-solvent system.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to form purer crystals.

  • Concentration: If the solution is too dilute, the product may not crystallize upon cooling. If it is too concentrated, impurities may co-precipitate. A systematic approach to finding the optimal concentration is recommended. A patented method describes a two-stage recrystallization process using ethanol and water to achieve purities above 99.99%.[5]

Frequently Asked Questions (FAQs)

Question: What is this compound and what are its primary applications?

Answer: this compound (CAS No. 1620-48-0) is a synthetic organic compound.[4][6] Structurally, it is a phenol containing two bulky tert-butyl groups ortho to the hydroxyl group and a mercaptomethyl group (-CH₂SH) para to it.[1] Its primary application is as an antioxidant. The phenolic hydroxyl group and the thiol group can both participate in neutralizing free radicals, making it effective in preventing oxidative degradation in materials like polymers and oils.[1][3]

Question: How does the antioxidant mechanism of this compound work?

Answer: The antioxidant activity stems from its ability to donate a hydrogen atom from its phenolic hydroxyl (-OH) group or its thiol (-SH) group to neutralize reactive oxygen species (ROS) and other free radicals.[1] This process interrupts the chain reactions that lead to oxidation. The bulky tert-butyl groups sterically hinder the resulting radical, enhancing its stability and preventing it from propagating further reactions.

Antioxidant_Mechanism FreeRadical Free Radical (R•) DTBMPC DTBMPC-SH FreeRadical->DTBMPC attacks DTBMPC_Radical Stable DTBMPC• Radical DTBMPC->DTBMPC_Radical H• donation Neutralized Neutralized Molecule (RH) DTBMPC->Neutralized neutralizes to

Caption: Antioxidant mechanism of DTBMPC neutralizing a free radical.

Question: How should this compound be stored?

Answer: Due to its sensitivity to oxidation, the compound should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar). Keep it in a cool, dry, and dark place away from oxidizing agents.

Question: What analytical methods are suitable for characterizing this compound?

Answer:

  • Chromatography: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for analyzing purity and quantifying the compound.[4] A mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid is typically used.[4]

  • Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify functional groups, such as the O-H stretch (~3600 cm⁻¹) and C-S bonds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Di-tert-butyl-p-cresol (Precursor)

This protocol outlines the alkylation of p-cresol, which is the foundational step.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

  • Reactants: Charge the flask with p-cresol and the chosen acid catalyst (e.g., tosic acid) under an inert nitrogen atmosphere. The molar ratio of catalyst to p-cresol can be optimized, with ratios around 1:30 being effective.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-80°C) with vigorous stirring.[1]

  • Alkylation: Introduce isobutylene gas into the reaction mixture through the gas inlet. If using a pressurized reactor, maintain a pressure of 0.05-0.5 MPa.[1][2] The molar ratio of p-cresol to isobutylene should be approximately 1:2.[7]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC or TLC. The reaction time can range from 1 to 24 hours.[1][2]

  • Workup: Once the reaction is complete, cool the mixture. Begin the purification process as described in the troubleshooting section (neutral washing, recrystallization).

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants p-Cresol + Isobutylene + Acid Catalyst Reaction Alkylation Reaction (70-80°C, 1-24h) Reactants->Reaction Crude Crude 2,6-di-tert-butyl-p-cresol Reaction->Crude Wash Neutral Water Wash Crude->Wash Recrystallize Recrystallization (e.g., Ethanol) Wash->Recrystallize Dry Drying Recrystallize->Dry Final Pure Precursor Dry->Final

Caption: General experimental workflow for precursor synthesis.

Protocol 2: HPLC Analysis of DTBMPC

This protocol provides a starting point for purity analysis.

  • Column: Use a C18 reverse-phase column (e.g., Newcrom R1).[4]

  • Mobile Phase: Prepare an isocratic or gradient mobile phase consisting of acetonitrile and water.[4] Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to improve peak shape.[4]

  • Flow Rate: Set a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector set to an appropriate wavelength for phenolic compounds (e.g., 270-280 nm).

  • Sample Preparation: Dissolve a small, accurately weighed sample of the compound in the mobile phase or acetonitrile. Filter the sample through a 0.45 µm filter before injection.

  • Injection: Inject 10-20 µL of the sample onto the column and record the chromatogram.

Troubleshooting_Yield Start Low Product Yield Detected Check_Temp Is Reaction Temp > 80°C? Start->Check_Temp Lower_Temp Action: Lower temperature to reduce dimerization Check_Temp->Lower_Temp Yes Check_Catalyst Is Catalyst Ratio Correct? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Adjust_Catalyst Action: Adjust catalyst (Type and/or Ratio) Check_Catalyst->Adjust_Catalyst No Check_Atm Was Inert Atmosphere Used? Check_Catalyst->Check_Atm Yes Adjust_Catalyst->Check_Atm Use_Inert Action: Use N2/Ar to prevent oxidation Check_Atm->Use_Inert No Review Review Purification Loss & Re-optimize Check_Atm->Review Yes Use_Inert->Review

Caption: A logical flowchart for troubleshooting low synthesis yield.

Data Tables

Table 1: Comparison of Catalysts for p-Cresol Alkylation

CatalystMolar Ratio (Catalyst:p-Cresol)Conversion EfficiencyByproduct Formation
Tosic acid1:3093.5%2.2%
Sulfuric acid1:2085.5%5.8%
Phenylsulfonic acid1:2891.0%3.1%

Data adapted from Benchchem.[1]

Table 2: HPLC Method Parameters

ParameterCondition
Column Newcrom R1 (C18)[4]
Mobile Phase Acetonitrile / Water with Phosphoric Acid[4]
Detector UV-Vis (270-280 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Table 3: Physical and Chemical Properties

PropertyValue
CAS Number 1620-48-0[4][6]
Molecular Formula C₁₅H₂₄OS[6]
Molecular Weight 252.416 g/mol [6]
Appearance White to pale-yellow crystalline solid[8]
Solubility Lipophilic (dissolves in fats and oils)[9]

References

Technical Support Center: Degradation of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol. Due to the limited publicly available data on this specific molecule, the information provided is based on the well-established degradation patterns of structurally analogous compounds, such as hindered phenols (e.g., BHT or 2,6-di-tert-butyl-p-cresol) and phenolic thiols.

Proposed Degradation Pathways

The degradation of this compound is likely to proceed through two main pathways initiated by oxidative stress: oxidation of the thiol group and oxidation of the hindered phenolic group. These pathways can occur concurrently and may influence each other.

  • Thiol Group Oxidation: The mercapto (-SH) group is highly susceptible to oxidation, potentially forming a range of sulfur-containing species, including disulfide dimers, sulfenic acids, sulfinic acids, and ultimately sulfonic acids.

  • Phenolic Group Oxidation: As a hindered phenol, the compound can act as a radical scavenger.[1] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, forming a stable phenoxy radical. This radical can then undergo further reactions to form products like quinone methides.

Below is a diagram illustrating the proposed initial degradation pathways.

G cluster_main Proposed Degradation of this compound cluster_thiol Thiol Oxidation Pathway cluster_phenol Phenol Oxidation Pathway A 2,6-Di-tert-butyl- alpha-mercapto-p-cresol B Oxidative Stress (e.g., ROO•, O2, UV, Heat) C Disulfide Dimer A->C Dimerization D Sulfenic Acid B->D Oxidation G Phenoxy Radical B->G H• donation E Sulfinic Acid D->E F Sulfonic Acid E->F H Quinone Methide G->H I Further Degradation Products H->I

Proposed initial degradation pathways of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the experimental investigation of the degradation of this compound and related compounds.

Q1: My HPLC/LC-MS analysis shows a rapid disappearance of the parent compound, but I cannot identify the degradation products. What could be the issue?

A1: This is a common challenge. Several factors could be at play:

  • High Polarity of Degradants: Oxidation of the thiol group to sulfonic acid significantly increases polarity. These compounds may elute in the solvent front with your current reverse-phase HPLC method. Consider using a more polar mobile phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Volatility of Degradants: Some smaller degradation products might be volatile and not easily detected by LC-MS. Headspace GC-MS could be a complementary analytical technique to identify such compounds.

  • Polymerization/Insoluble Products: The compound or its reactive intermediates might polymerize, forming products that are insoluble in your sample solvent and are therefore not injected into the analytical system. Check for any precipitates in your samples.

  • Lack of a Chromophore: If the aromatic ring is cleaved, the resulting fragments may lack a UV chromophore, making them invisible to a UV detector. An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) would be necessary for detection.

Q2: The degradation rate of my compound is highly variable between experiments. What are the likely causes?

A2: Reproducibility issues often stem from subtle variations in experimental conditions:

  • Oxygen Levels: The concentration of dissolved oxygen in your solvent can significantly impact the rate of oxidative degradation. Ensure consistent solvent handling and consider purging with an inert gas like nitrogen or argon for anaerobic control experiments.

  • Trace Metal Contamination: Metal ions, particularly iron and copper, can catalyze oxidation reactions.[2] Use high-purity solvents and acid-washed glassware to minimize metal contamination.

  • Light Exposure: Phenolic compounds can be light-sensitive. Protect your samples from light by using amber vials or covering them with aluminum foil, especially if you are not intentionally studying photodegradation.

  • pH of the Medium: The pH can influence the stability of both the parent compound and its intermediates.[3] Ensure your buffers are correctly prepared and stable throughout the experiment.

Q3: How can I confirm if degradation is occurring via the thiol or the phenolic group?

A3: A combination of analytical techniques and control experiments can help elucidate the degradation pathway:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable. An increase in mass corresponding to the addition of one, two, or three oxygen atoms to the parent molecule would strongly suggest oxidation at the sulfur atom. The formation of a disulfide dimer would result in a product with a mass approximately double that of the parent compound, minus two hydrogen atoms.

  • Control Compounds: Analyze the degradation of structurally similar compounds under the same conditions. For example, comparing the degradation rate and products of 2,6-di-tert-butyl-p-cresol (BHT), which lacks the thiol group, can help isolate the contribution of the phenolic moiety to the overall degradation.

  • Spectroscopic Methods: Changes in the UV-Vis spectrum can provide clues. Oxidation of the phenolic ring to quinone-type structures often results in new absorbance bands at longer wavelengths.

Q4: My antioxidant capacity assay (e.g., DPPH, ORAC) results are inconsistent. What should I check?

A4: Antioxidant assays are sensitive to several factors:

  • Reaction Kinetics: Hindered phenols can have slow reaction kinetics with certain radicals like DPPH.[4] Ensure you are using an appropriate incubation time to allow the reaction to reach completion.

  • Solvent Effects: The choice of solvent can significantly affect the measured antioxidant capacity. Ensure your standards and samples are in the same solvent and that the solvent does not interfere with the assay chemistry.

  • Interference from Degradation Products: Some degradation products may themselves have antioxidant or pro-oxidant activity, leading to complex and potentially misleading results. It is crucial to correlate antioxidant activity data with the concentration of the parent compound as determined by a specific method like HPLC.

Quantitative Data on Analogous Compounds

The following tables summarize quantitative data from studies on the degradation of phenols and the activity of hindered phenol antioxidants. This data can serve as a benchmark for your experiments.

Table 1: Degradation Kinetics of Phenolic Compounds

CompoundConditionsInitial ConcentrationHalf-life (t½) / Degradation RateReference
2,6-Di-tert-butylphenolAerobic degradation by Alcaligenes sp., 37°C, pH 7.0100 mg/L9.38 days[5]
PhenolPhotocatalysis with TiO2, UV irradiation25 mg/L99% degradation after 6 hours[6]
PhenolBiodegradation by Pseudomonas fluorescens600 ppmComplete degradation in 24 hours[7]

Table 2: Antioxidant Activity of Hindered Phenols

Compound/AssayMethodKey FindingsReference
Dendritic Hindered PhenolsDPPH AssayScavenging rate constants were higher than commercial antioxidants like Irganox 1010.[4]
Hindered PhenolsGeneralFunction by scavenging peroxy radicals, effective over a wide temperature range.[1]
BHT (2,6-di-tert-butyl-p-cresol)GeneralActs as a "chain breaker" in auto-oxidation processes.[8]

Experimental Protocols

General Protocol for Studying Oxidative Degradation

This protocol provides a general workflow for investigating the degradation of this compound.

G cluster_workflow Experimental Workflow for Degradation Studies A 1. Sample Preparation - Dissolve compound in appropriate solvent - Prepare stock and working solutions B 2. Stress Application - Thermal (incubate at elevated temp.) - Photolytic (expose to UV/Vis light) - Chemical (add AAPH, H2O2, etc.) A->B C 3. Time-Point Sampling - Collect aliquots at defined intervals (e.g., 0, 1, 2, 4, 8, 24 hours) B->C D 4. Sample Quenching & Storage - Stop reaction (e.g., cool on ice) - Store at -20°C or -80°C until analysis C->D E 5. Analysis of Parent Compound - HPLC-UV or LC-MS - Quantify remaining compound D->E Quantitative F 6. Identification of Degradants - LC-MS/MS or GC-MS - Characterize major peaks D->F Qualitative G 7. Activity Assessment - DPPH, ORAC, or other assays - Measure remaining antioxidant capacity D->G Functional H 8. Data Analysis - Plot concentration vs. time - Determine degradation kinetics - Propose degradation pathway E->H F->H G->H

A general experimental workflow for studying the degradation of an antioxidant compound.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate) of desired pH

  • Oxidizing agent (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), hydrogen peroxide, or a metal catalyst like CuCl₂)

  • High-purity water

2. Degradation Induction:

  • Prepare a solution of the target compound in the chosen solvent/buffer system at a known concentration (e.g., 100 µM).

  • To induce degradation, add the oxidizing agent or expose the solution to a controlled stress condition (e.g., a 60°C water bath for thermal stress, or a UV lamp at a specific wavelength for photodegradation).

  • Include control samples: a negative control (no oxidizing agent/stress) and a blank (no target compound).

3. Sample Collection and Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite for peroxide-induced degradation, or by placing the sample on ice).

  • Analyze the samples by a suitable analytical method. A typical reverse-phase HPLC-UV method might use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[9]

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • For identification of unknowns, collect fractions or perform LC-MS/MS analysis to obtain fragmentation patterns.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Correlate the appearance of degradation products with the disappearance of the parent compound to build a kinetic model of the degradation pathway.

References

Technical Support Center: Purification of Crude 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Di-tert-butyl-alpha-mercapto-p-cresol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Purification

Symptom Possible Cause Recommended Solution
The purified product contains residual acidic impurities.Incomplete removal of acid catalysts (e.g., sulfonic acid) used during synthesis.Perform sequential washes with neutral water (50°C, 1:3 v/v organic:aqueous) until the aqueous layer is neutral.[1]
Presence of oligomeric or polymeric byproducts.Inefficient removal of high molecular weight impurities by the chosen purification method.Recrystallization from a suitable solvent like ethanol or hexane is effective in isolating the desired compound from oligomers. Ethanol is reported to yield higher purity (99.5%).[1]
Discoloration of the final product (yellowish tint).Oxidation of the thiol group (-SH) or the phenolic hydroxyl group.Conduct the purification process under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1] Store the purified compound in a dark, cool place.
The presence of unreacted starting materials or mono-alkylated species.Incomplete reaction during synthesis.Consider repurification using a more efficient method like flash column chromatography or performing a second recrystallization.

Issue 2: Low Yield After Purification

Symptom Possible Cause Recommended Solution
Significant loss of product during recrystallization.The chosen solvent is too good a solvent for the compound, even at low temperatures. The compound is highly soluble in the mother liquor.Optimize the solvent system. A mixture of solvents can be used to fine-tune the solubility. Ensure the solution is cooled slowly to allow for maximum crystal formation. Recover product from the mother liquor by concentrating it and performing a second crystallization.
Product decomposition during vacuum distillation.The distillation temperature is too high, leading to thermal degradation of the compound.Ensure the vacuum is sufficiently low (1-5 mmHg) to allow distillation at a lower temperature (150–200°C).[1] Use a short path distillation apparatus to minimize the residence time at high temperatures.
Loss of product during aqueous washing steps.Emulsion formation between the organic and aqueous layers.Break the emulsion by adding a small amount of brine (saturated NaCl solution).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include residual acid catalyst from the synthesis, unreacted p-cresol, mono-tert-butylated p-cresol, and byproducts from side reactions such as dimerization of the isobutylene reactant.[1] Oxidation of the thiol group can also lead to disulfide impurities.

Q2: Which purification method is most suitable for achieving high purity?

A2: For achieving very high purity (>99.9%), a double recrystallization method using ethanol and water has been shown to be effective for the analogous compound 2,6-di-tert-butyl-p-cresol.[2] For laboratory scale, flash column chromatography can also provide excellent separation. For industrial-scale production, vacuum distillation is a viable, albeit energy-intensive, option.[1]

Q3: How can I prevent the oxidation of the thiol group during purification and storage?

A3: To prevent oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, especially when heating the compound.[1] Degassing solvents before use can also be beneficial. For long-term storage, keep the purified solid in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.

Q4: Is it possible to use an alkali extraction method for purification?

A4: Yes, due to the acidic nature of the phenolic hydroxyl group, an alkali extraction can be employed. The crude product can be dissolved in a nonpolar organic solvent and extracted with an aqueous alkali solution (e.g., NaOH or KOH). The basic aqueous layer containing the deprotonated product is then separated and acidified to precipitate the purified compound. This method is effective for removing non-acidic impurities.

Quantitative Data Summary

The following table summarizes quantitative data for different purification methods.

Purification Method Solvent/Conditions Purity Achieved Yield Key Advantages Potential Issues
Neutral Washing Water (50°C)Removes acidic impuritiesHighSimple, removes catalystDoes not remove organic impurities
Recrystallization Ethanol99.5%[1]Moderate to HighRemoves oligomers and other organic impuritiesProduct loss in mother liquor
Recrystallization HexaneGoodModerate to HighGood for non-polar impuritiesMay be less effective for polar impurities
Vacuum Distillation 150–200°C, 1–5 mmHg[1]HighHighSuitable for large scalePotential for thermal decomposition
Alkali Extraction & Acidification Aqueous NaOH or KOH, followed by acidHighModerate to HighRemoves non-acidic impuritiesRequires handling of acids and bases

Experimental Protocols

1. Protocol for Neutral Washing

  • Dissolve the crude this compound in a suitable organic solvent (e.g., toluene or ethyl acetate) in a separatory funnel.

  • Add an equal volume of warm (50°C) deionized water.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the washing step 2-3 times, or until the pH of the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the washed product.

2. Protocol for Recrystallization from Ethanol

  • Dissolve the crude or washed product in a minimal amount of hot ethanol (near boiling point) in an Erlenmeyer flask.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, place the flask in an ice bath for 30-60 minutes to further induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove residual solvent.

3. Protocol for Alkali Extraction and Acidification

  • Dissolve the crude product in a non-polar organic solvent such as toluene.

  • Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide.

  • Shake the funnel thoroughly, allowing the phenolic compound to be extracted into the aqueous layer as its sodium salt.

  • Separate the aqueous layer.

  • Wash the organic layer with the aqueous NaOH solution one more time to ensure complete extraction.

  • Combine the aqueous extracts and cool them in an ice bath.

  • Slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution becomes acidic (pH ~2-3), which will cause the purified product to precipitate out.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow crude Crude Product washing Neutral Washing crude->washing Remove Catalyst recrystallization Recrystallization washing->recrystallization Remove Oligomers distillation Vacuum Distillation washing->distillation For Large Scale alkali_extraction Alkali Extraction washing->alkali_extraction Remove Non-acidic Impurities pure_product Pure Product recrystallization->pure_product distillation->pure_product alkali_extraction->pure_product

Caption: General purification workflow for crude this compound.

Recrystallization_Process cluster_steps Recrystallization Steps dissolve 1. Dissolve in Hot Solvent hot_filter 2. Hot Filtration (optional) dissolve->hot_filter cool 3. Cool Slowly hot_filter->cool vacuum_filter 4. Vacuum Filtration cool->vacuum_filter wash_crystals 5. Wash with Cold Solvent vacuum_filter->wash_crystals dry 6. Dry Crystals wash_crystals->dry pure_product pure_product dry->pure_product Pure Crystalline Product

Caption: Detailed experimental workflow for the recrystallization process.

Alkali_Extraction_Logic start Crude Product in Organic Solvent add_alkali Add Aqueous Alkali (e.g., NaOH) start->add_alkali extraction Extraction of Phenolic Compound into Aqueous Layer add_alkali->extraction separation Separate Layers extraction->separation organic_layer Organic Layer (Non-acidic Impurities) separation->organic_layer aqueous_layer Aqueous Layer (Deprotonated Product) separation->aqueous_layer acidification Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidification precipitation Precipitation of Pure Product acidification->precipitation filtration Filter and Dry precipitation->filtration final_product Pure Product filtration->final_product

Caption: Logical relationship of steps in the alkali extraction and acidification purification method.

References

minimizing by-product formation in 2,6-Di-tert-butyl-alpha-mercapto-p-cresol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the two main stages of the reaction: Alkylation of p-cresol and subsequent Mercaptomethylation.

Stage 1: Alkylation of p-Cresol to form 2,6-Di-tert-butyl-p-cresol (BHT)

Problem 1: Low yield of 2,6-Di-tert-butyl-p-cresol and formation of isomeric by-products.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Catalyst Choice Use aromatic sulfonic acids like p-toluenesulfonic acid or phenylsulfonic acid, which show higher efficacy and lower corrosivity compared to sulfuric acid.[1]
Suboptimal Catalyst to Substrate Ratio An optimal molar ratio of catalyst to p-cresol is crucial for maximizing the incorporation of tert-butyl groups. A recommended range is 1:26 to 1:33.[1]
Inadequate Mixing In solvent-free industrial protocols, the high viscosity of the reactants can lead to poor homogeneity. Ensure robust and efficient agitation throughout the reaction.[1]
Formation of 2,4-di-tert-butyl-p-cresol While Brønsted acids are used, a strong Lewis acid character from a catalyst like aluminum phenoxide can favor ortho-alkylation.

Problem 2: Formation of high-boiling point by-products and dark reaction mixture.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Elevated temperatures (>100°C) can promote the dimerization of isobutylene, leading to the formation of by-products like 2,4,6-tri-tert-butyl-p-cresol. Maintain the reaction temperature below 80°C to suppress this side reaction.[1]
Extended Reaction Time Prolonged reaction times, especially at higher temperatures, can lead to the formation of oligomeric and polymeric by-products. Monitor the reaction progress by techniques like TLC or GC and stop the reaction upon completion.
Stage 2: Mercaptomethylation of 2,6-Di-tert-butyl-p-cresol

Problem 3: Low conversion of 2,6-Di-tert-butyl-p-cresol to the final product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Intermediate Formation The reaction likely proceeds through a Mannich-type intermediate. Ensure complete reaction with formaldehyde and a suitable amine (e.g., dimethylamine) before introducing the sulfur source.
Loss of Hydrogen Sulfide If using gaseous hydrogen sulfide, ensure a closed system with efficient gas dispersion to maximize its reaction with the intermediate.
Suboptimal pH The pH of the reaction medium can significantly affect the rate and equilibrium of the Mannich reaction and the subsequent thiolation. Optimization of pH may be required.

Problem 4: Formation of sulfur-containing impurities, such as disulfides and polysulfides.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidation of the Thiol Group The thiol group (-SH) in the final product is highly susceptible to oxidation, which can lead to the formation of disulfide bridges. It is critical to maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the synthesis and purification process.[1]
Side Reactions with Sulfur Source The reaction of formaldehyde with hydrogen sulfide can form highly reactive intermediates like hydroxymethyl mercaptan, which can rapidly oligomerize. Control the stoichiometry and addition rate of the sulfur source to minimize these side reactions.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides and other oxidizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of 2,6-Di-tert-butyl-p-cresol?

The most common by-products are isomers such as 2,4-di-tert-butyl-p-cresol and the product of isobutylene dimerization, 2,4,6-tri-tert-butyl-p-cresol, which is favored at higher temperatures.[1]

Q2: How can I effectively remove the acid catalyst after the alkylation step?

Catalytic residues can be removed by sequential washes with neutral water at around 50°C. This is particularly effective for removing sulfonic acid traces and preventing downstream corrosion.[1]

Q3: What are the recommended purification techniques for the final product, this compound?

A combination of purification methods is often necessary.

  • Neutral Washing: To remove any remaining acidic catalysts.[1]

  • Recrystallization: Using solvents like hexane or ethanol can effectively isolate the product from oligomers. Ethanol generally yields higher purity.[1]

  • Vacuum Distillation: This method is effective for separating the product from high-boiling by-products on a larger scale, typically performed at 150–200°C and 1–5 mmHg.[1]

  • Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Q4: My final product is discolored (yellowish). What is the likely cause and how can I prevent it?

A yellowish discoloration is often due to the oxidation of the phenolic group or the thiol group. To prevent this, strictly maintain an inert atmosphere during the reaction and purification. Additionally, ensure the purity of your starting materials and solvents, as trace impurities can sometimes act as catalysts for oxidation.

Q5: Can I use a one-pot synthesis for this reaction?

While a one-pot synthesis is theoretically possible, a stepwise approach is generally recommended to better control the reaction conditions and minimize by-product formation at each stage. Completing the alkylation and purifying the intermediate 2,6-di-tert-butyl-p-cresol before proceeding to the mercaptomethylation step often leads to a cleaner final product.

Experimental Protocols

Key Experiment: Synthesis of 2,6-Di-tert-butyl-p-cresol (BHT)

Materials:

  • p-Cresol

  • Isobutylene or tert-Butyl alcohol

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (optional, for laboratory scale)

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and gas inlet, charge p-cresol and the acid catalyst.

  • Heat the mixture to the desired reaction temperature (typically 70-80°C).[1]

  • Slowly introduce isobutylene gas or add tert-butyl alcohol dropwise to the reaction mixture with vigorous stirring.

  • Maintain the temperature and continue stirring for the required reaction time (1-24 hours, depending on the catalyst and temperature).[1]

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture.

  • If a solvent was used, remove it under reduced pressure.

  • Wash the crude product with warm, neutral water to remove the catalyst.[1]

  • Purify the crude 2,6-di-tert-butyl-p-cresol by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.[1]

Visualizations

Synthesis_Pathway cluster_alkylation Stage 1: Alkylation cluster_mercaptomethylation Stage 2: Mercaptomethylation p-Cresol p-Cresol Alkylation Alkylation p-Cresol->Alkylation Isobutylene Isobutylene Isobutylene->Alkylation BHT 2,6-Di-tert-butyl-p-cresol Alkylation->BHT Mercaptomethylation Mercaptomethylation BHT->Mercaptomethylation Formaldehyde Formaldehyde Formaldehyde->Mercaptomethylation H2S Hydrogen Sulfide H2S->Mercaptomethylation Final_Product This compound Mercaptomethylation->Final_Product

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_alkylation_byproducts Alkylation By-products cluster_mercapto_byproducts Mercaptomethylation By-products High_Temp High Temperature (>100°C) Isobutylene_Dimerization Isobutylene Dimerization High_Temp->Isobutylene_Dimerization promotes Tri_tert_butyl 2,4,6-Tri-tert-butyl-p-cresol Isobutylene_Dimerization->Tri_tert_butyl Isomers Isomeric Products (e.g., 2,4-DBP) Alkylation Alkylation Reaction Alkylation->Isomers can lead to Oxidation Oxidation (Air Exposure) Thiol_Group Thiol Group (-SH) Oxidation->Thiol_Group affects Disulfide Disulfide By-product (R-S-S-R) Thiol_Group->Disulfide Unreacted_BHT Unreacted BHT Mercaptomethylation Mercaptomethylation Reaction Mercaptomethylation->Unreacted_BHT incomplete reaction

Caption: Common by-product formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Stage Identify Synthesis Stage Start->Identify_Stage Alkylation Alkylation Stage Issue Identify_Stage->Alkylation Mercaptomethylation Mercaptomethylation Stage Issue Identify_Stage->Mercaptomethylation Check_Catalyst Check Catalyst Type & Ratio Alkylation->Check_Catalyst Check_Temp Check Reaction Temperature Alkylation->Check_Temp Check_Inert_Atmosphere Ensure Inert Atmosphere Mercaptomethylation->Check_Inert_Atmosphere Check_Reagent_Purity Check Reagent Purity Mercaptomethylation->Check_Reagent_Purity Purification Optimize Purification Method Check_Catalyst->Purification Check_Temp->Purification Check_Inert_Atmosphere->Purification Check_Reagent_Purity->Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol under various pH conditions. The information is compiled from studies on related phenolic and thiol-containing compounds to provide researchers, scientists, and drug development professionals with a foundational understanding for their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Q2: How does pH affect the antioxidant activity of this compound?

A2: The antioxidant activity of phenolic compounds is often pH-dependent.[3] An increase in pH can lead to the deprotonation of the phenolic hydroxyl group, forming a phenolate anion. This can enhance the compound's ability to donate a hydrogen atom or an electron, thereby increasing its antioxidant activity.[3] However, this deprotonation can also render the molecule more susceptible to oxidative degradation. Therefore, a trade-off between antioxidant activity and stability is expected, with optimal activity potentially occurring at a pH where the compound remains reasonably stable.

Q3: What are the likely degradation products of this compound at different pH values?

A3: The degradation of this compound is likely to proceed via oxidation of the phenol and mercaptan functional groups. Under neutral to alkaline conditions, oxidation of the phenolic hydroxyl group can lead to the formation of quinone-methide intermediates. The mercapto group is susceptible to oxidation, which can result in the formation of disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The specific degradation pathway and products will depend on the pH, presence of oxygen, and other reactive species in the medium.

Q4: Are there any recommended storage conditions to ensure the stability of this compound in solution?

A4: To maximize stability in solution, it is recommended to prepare stock solutions in a suitable organic solvent and store them at low temperatures (e.g., -20°C) and protected from light. For aqueous experimental media, it is advisable to use buffers in the acidic to neutral pH range (pH 3-7) and to prepare fresh solutions before use. If experiments must be conducted at alkaline pH, it is crucial to minimize the exposure time to these conditions and to use deoxygenated buffers to reduce oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of antioxidant activity over a short period in an experiment. The experimental pH may be too high, leading to rapid degradation of the compound.Buffer the experimental medium to a lower pH (ideally between 3 and 7). If a higher pH is required, perform the experiment as quickly as possible and consider using deoxygenated solutions.
Inconsistent results between experimental replicates. The compound may be degrading at different rates due to variations in oxygen exposure or minor pH shifts.Ensure consistent and thorough deoxygenation of all buffers and solutions. Use high-purity buffers to maintain a stable pH throughout the experiment.
Appearance of a yellow color in the solution. This may indicate the formation of colored oxidation products, such as quinone-like species.This is a sign of degradation. Analyze the solution using techniques like UV-Vis spectroscopy or HPLC to identify and quantify the degradation products. Consider the troubleshooting steps for loss of activity.
Precipitation of the compound from the aqueous buffer. The compound has low water solubility, and its solubility can be pH-dependent.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with the experiment.

Quantitative Data Summary

As specific quantitative data for the pH-dependent stability of this compound is not available, the following table provides a hypothetical stability profile based on general knowledge of phenolic antioxidants. Researchers should determine the actual stability profile experimentally.

pHExpected StabilityPotential for Oxidative Degradation
3.0HighLow
5.0HighLow
7.0ModerateModerate
9.0LowHigh
11.0Very LowVery High

Experimental Protocols

Protocol for Assessing the pH-Dependent Stability of this compound

This protocol outlines a general method to determine the stability of the compound at various pH values by monitoring its antioxidant activity over time using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4][5]

1. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (HPLC grade)

  • Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9, 11)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in methanol or ethanol.

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

  • Incubation at Different pH:

    • In separate light-protected vials, dilute the stock solution of this compound into each of the buffer solutions to a final concentration (e.g., 100 µM).

    • Incubate these solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sampling and DPPH Assay:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each of the incubated solutions.

    • In a 96-well plate, add a specific volume of the DPPH stock solution to each well.

    • Add a corresponding volume of the incubated sample to the wells.

    • Include control wells with buffer and DPPH solution (no compound) and wells with the compound and methanol/ethanol (no DPPH) for background correction.

    • Incubate the plate in the dark for 30 minutes.

    • Measure the absorbance at ~517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each sample at each time point using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Scavenging activity versus time for each pH. A decrease in scavenging activity over time indicates degradation of the compound.

    • The rate of degradation can be determined by fitting the data to an appropriate kinetic model.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Compound & DPPH) incubate Incubate Compound in each pH Buffer prep_stock->incubate prep_buffers Prepare Buffers (pH 3, 5, 7, 9, 11) prep_buffers->incubate sampling Take Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling dpph_reaction React with DPPH sampling->dpph_reaction read_absorbance Measure Absorbance (~517 nm) dpph_reaction->read_absorbance calculate Calculate % DPPH Scavenging read_absorbance->calculate plot Plot % Scavenging vs. Time calculate->plot determine_stability Determine Stability Profile plot->determine_stability

Caption: Experimental workflow for assessing pH-dependent stability.

Degradation_Pathway cluster_phenol_ox Phenol Oxidation (favored at higher pH) cluster_thiol_ox Thiol Oxidation compound 2,6-Di-tert-butyl- alpha-mercapto-p-cresol phenolate Phenolate Anion compound->phenolate Deprotonation (High pH) disulfide Disulfide Dimer compound->disulfide Oxidation quinone Quinone-methide Intermediate phenolate->quinone Oxidation sulfonic_acid Sulfonic Acid disulfide->sulfonic_acid Further Oxidation

Caption: Plausible degradation pathways for the compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol and BHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant research and development, the identification and characterization of potent radical scavengers are of paramount importance. This guide provides a comparative analysis of the antioxidant activities of two synthetic phenolic compounds: 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (DTBMPC) and the widely recognized antioxidant, Butylated Hydroxytoluene (BHT). This comparison is based on available experimental data from established in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Overview of the Compounds

Butylated Hydroxytoluene (BHT) , chemically known as 2,6-di-tert-butyl-4-methylphenol, is a synthetic antioxidant extensively used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1][2][3] Its antioxidant properties are attributed to the hydrogen-donating ability of its sterically hindered phenolic hydroxyl group.[1]

This compound (DTBMPC) is a synthetic phenolic compound that incorporates a thiol (-SH) group in addition to the phenolic hydroxyl group.[4] This structural feature suggests a potentially enhanced or multifaceted antioxidant capacity, as both hydroxyl and thiol groups can participate in radical scavenging.[4][5]

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 ValueNotes
BHT DPPH23 - 277 µg/mLThe reported IC50 values for BHT in the DPPH assay show significant variation across different studies, which may be attributed to differences in experimental conditions.
DTBMPC DPPH-Specific IC50 values from peer-reviewed literature are not readily available. However, studies have reported a significant reduction in DPPH radical levels at concentrations above 50 µM.[4]
BHT ABTS~13 µg/mL
DTBMPC ABTSComparable to Ascorbic AcidExhibited IC50 values comparable to the well-known antioxidant ascorbic acid, suggesting potent radical scavenging activity.[1][4]

Note: The lack of a precise IC50 value for DTBMPC in the literature makes a direct quantitative comparison challenging. The available data suggests that DTBMPC is a potent antioxidant, potentially comparable to or exceeding the activity of BHT, particularly in the ABTS assay.

Mechanism of Antioxidant Action

The primary mechanism by which phenolic antioxidants like BHT and DTBMPC exert their effect is through hydrogen atom transfer (HAT). The antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new radical chains.

In the case of DTBMPC, the presence of a thiol group provides an additional site for hydrogen donation, potentially contributing to its overall antioxidant capacity. Thiols are known to be effective radical scavengers.

Antioxidant Mechanism cluster_0 Radical Scavenging by Phenolic Antioxidant (ArOH) Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H Atom Transfer Antioxidant Phenolic Antioxidant (ArOH) Antioxidant_Radical Stable Antioxidant Radical (ArO•) Antioxidant->Antioxidant_Radical H Atom Donation

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Various concentrations of the test compound (and a standard antioxidant like BHT) are prepared.

  • A specific volume of the test compound solution is mixed with a specific volume of the DPPH solution.

  • The mixture is incubated in the dark for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound (and a standard antioxidant) are prepared.

  • A small volume of the test compound solution is added to a larger volume of the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

Experimental Workflow cluster_1 Antioxidant Assay Workflow Prepare_Reagents Prepare Radical Solution (DPPH or ABTS•+) Reaction Mix Radical Solution with Test Compounds Prepare_Reagents->Reaction Prepare_Samples Prepare Serial Dilutions of Test Compounds Prepare_Samples->Reaction Incubation Incubate in the Dark Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: A typical workflow for in vitro antioxidant activity assays.

Conclusion

Both this compound and BHT are effective synthetic antioxidants. While BHT is a well-established compound with a significant body of research supporting its activity, the available data for DTBMPC suggests it possesses potent radical scavenging capabilities, meriting further investigation. The presence of a thiol group in DTBMPC, in addition to the sterically hindered phenolic hydroxyl group, likely contributes to its strong antioxidant potential. However, a definitive quantitative comparison of their potencies is hampered by the lack of directly comparable IC50 values for DTBMPC in the peer-reviewed literature. Future studies providing specific IC50 values for DTBMPC from standardized DPPH and ABTS assays would be invaluable for a more precise comparative assessment.

References

A Comparative Analysis of Hindered Phenol Antioxidants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance of common hindered phenol antioxidants, supported by experimental data, to aid in the selection of appropriate stabilizers for a variety of applications.

Hindered phenol antioxidants are a cornerstone in the stabilization of polymeric materials, protecting them from degradation due to oxidative processes. Their efficacy is paramount in ensuring the longevity and performance of materials across diverse industries, from plastics and rubber manufacturing to pharmaceuticals and food packaging. This guide provides a comparative analysis of several widely used hindered phenol antioxidants, presenting key performance data in a clear, tabular format. Detailed experimental protocols for the cited tests are also provided to enable researchers to conduct their own evaluations.

Mechanism of Action: Free Radical Scavenging

Hindered phenols act as primary antioxidants by interrupting the free-radical chain reactions that lead to material degradation. The core of their function lies in the sterically hindered hydroxyl group on the phenol ring. The bulky alkyl groups (typically tert-butyl) ortho to the hydroxyl group play a crucial role in stabilizing the resulting phenoxy radical after it donates a hydrogen atom to a reactive free radical (R• or ROO•), thus preventing it from initiating new degradation chains.

Hindered Phenol Antioxidant Mechanism cluster_initiation Initiation & Propagation cluster_termination Termination by Hindered Phenol Polymer Polymer Chain (RH) R_dot Alkyl Radical (R•) Polymer->R_dot Heat, Light, Stress ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROO_dot->Polymer + RH - ROOH ROO_dot_term Peroxy Radical (ROO•) HP Hindered Phenol (ArOH) HP_dot Stable Phenoxy Radical (ArO•) HP->HP_dot H• Donation Non_Radical Non-Radical Products HP_dot->Non_Radical Further Reactions ROO_dot_term->HP Radical Attack

Figure 1: Free radical scavenging mechanism of hindered phenol antioxidants.

Comparative Performance Data

The following tables summarize key performance indicators for a selection of common hindered phenol antioxidants in different polymer matrices. The data is compiled from various studies and is intended for comparative purposes.

Thermal Stability of Hindered Phenol Antioxidants (Neat)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the antioxidants themselves. The onset temperature of decomposition is a critical parameter, especially for applications involving high processing temperatures.

AntioxidantOnset of Decomposition (Td, °C)
BHT~120
Irganox 1076>200
Irganox 1010~263
Irganox 1024~263
Irganox 1330>263
Irganox 3114>263

Note: Decomposition temperatures can vary slightly based on experimental conditions.

Performance in High-Density Polyethylene (HDPE)

Oxidation Induction Time (OIT) and Melt Flow Rate (MFR) are common methods to assess the effectiveness of antioxidants in stabilizing polymers during processing and use. A higher OIT indicates better oxidative stability, while a smaller change in MFR after processing suggests less degradation.

Antioxidant (0.1% w/w)OIT at 200°C (minutes)MFR (g/10 min) after Multiple Extrusions
Unstabilized HDPE< 5Significant Increase
Irganox 101089.73Low Increase
Irganox 1024< 89.73Moderate Increase
Irganox 133097.25Very Low Increase
Irganox 3114< 89.73Moderate Increase

Data compiled from studies on HDPE stabilization.[1]

Performance in Polypropylene (PP)

The following data illustrates the performance of different hindered phenols in stabilizing polypropylene, a polymer widely used in automotive, packaging, and medical applications.

Antioxidant (0.1% w/w)OIT at 180°C (minutes)MFR Change after Processing (%)
Unstabilized PP~0.8High
BHT~10-15Moderate
Irganox 1076~30-40Low
Irganox 1010~74.8 (in combination with P-EPQ)Very Low

Note: The performance of antioxidants can be significantly influenced by the presence of co-stabilizers (synergists) like phosphites or thioesters.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducible research.

Experimental Workflow for Antioxidant Evaluation

The following diagram outlines a typical workflow for evaluating the performance of hindered phenol antioxidants in a polymer matrix.

Antioxidant Evaluation Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Polymer Resin Selection B Antioxidant Selection & Dosing A->B C Melt Blending (e.g., Twin-Screw Extruder) B->C D Specimen Preparation (e.g., Injection Molding) C->D E Thermogravimetric Analysis (TGA) (Thermal Stability) D->E F Oxidation Induction Time (OIT) (Oxidative Stability) D->F G Melt Flow Rate (MFR) (Processing Stability) D->G H Mechanical Testing (e.g., Tensile, Impact) D->H I Data Compilation & Tabulation E->I F->I G->I H->I J Comparative Analysis of Performance I->J K Conclusion on Antioxidant Efficacy J->K

Figure 2: A typical experimental workflow for evaluating hindered phenol antioxidants.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the neat antioxidant.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the antioxidant sample into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss of the sample as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant mass loss begins.

Oxidation Induction Time (OIT) - ASTM D3895

Objective: To assess the oxidative stability of a stabilized polymer.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • Place a small, representative sample (5-10 mg) of the stabilized polymer into an open aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample under a nitrogen atmosphere to the specified isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).

  • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue to hold the sample at the isothermal temperature and record the heat flow.

  • The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.[1][2][3]

Melt Flow Rate (MFR) - ASTM D1238

Objective: To measure the ease of flow of a molten thermoplastic and assess degradation after processing.

Apparatus: Extrusion Plastometer (Melt Flow Indexer).

Procedure:

  • Preheat the barrel of the extrusion plastometer to the specified temperature for the polymer being tested.

  • Load a specified amount of the polymer sample (typically a few grams) into the barrel.

  • Insert the piston and allow the polymer to preheat for a specified time.

  • Place a specified weight on top of the piston to force the molten polymer through a standard die.

  • Collect the extrudate for a set period.

  • Weigh the collected extrudate.

  • The MFR is calculated in grams of polymer that flow through the die in 10 minutes.[1][4][5][6][7]

Conclusion

The selection of a hindered phenol antioxidant is a critical decision in product development and research, with significant implications for material performance and longevity. This guide provides a foundational comparative analysis based on publicly available experimental data. It is evident that higher molecular weight, polyphenolic antioxidants such as Irganox 1010 and Irganox 1330 generally offer superior thermal stability and performance in polyolefins compared to lower molecular weight, monophenolic antioxidants like BHT.[8][9] However, factors such as cost, regulatory approval, and compatibility with other additives must also be considered. The provided experimental protocols serve as a starting point for researchers to conduct their own tailored evaluations to identify the optimal antioxidant solution for their specific application.

References

A Comparative In Vitro Efficacy Guide: 2,6-Di-tert-butyl-alpha-mercapto-p-cresol and its Antioxidant Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol, a synthetic phenolic compound with antioxidant potential. Due to the limited availability of direct in vitro studies on this specific molecule, this guide will focus on a comprehensive comparison with its close structural analog, the widely studied antioxidant Butylated Hydroxytoluene (BHT), and other common reference antioxidants. The comparison is based on established in vitro assays that are fundamental in antioxidant research.

Introduction to this compound

This compound (DTBMPC) is a synthetic organic compound characterized by a phenol ring with two bulky tert-butyl groups and a mercapto (-SH) group.[1] The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[1] The presence of a thiol (mercapto) group in DTBMPC may also contribute to its antioxidant capacity, as thiols are known to be effective radical scavengers.[2] The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing its participation in further oxidative reactions.

Comparative Analysis of In Vitro Antioxidant Activity

To provide a quantitative comparison, this section presents data from in vitro antioxidant assays for BHT and other well-characterized antioxidants. The most common of these is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundAssayIC50 (µM)Reference CompoundNotes
Butylated Hydroxytoluene (BHT) DPPH68.03 ± 1.27-BHT is a synthetic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals. Its antioxidant activity is attributed to the sterically hindered phenolic hydroxyl group.[3][4]
Ascorbic Acid (Vitamin C) DPPH11.8-A natural water-soluble antioxidant.
Propyl Gallate DPPH4.4-A synthetic antioxidant often used in foods containing oils and fats.
Quercetin DPPH--A natural flavonoid with potent antioxidant properties.[5]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the antioxidant activity of a compound using the DPPH assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent for the test compound)

  • Test compound (e.g., BHT)

  • Reference antioxidant (e.g., Ascorbic Acid)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol. The solution should have a deep violet color.

  • Preparation of Test and Reference Compound Solutions: Prepare a series of dilutions of the test compound and the reference antioxidant in methanol.

  • Assay:

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound or reference antioxidant to the wells.

    • For the control, add the same volume of methanol instead of the antioxidant solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

Phenolic antioxidants often exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7][8] This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_nucleus Nuclear Translocation Antioxidant Phenolic Antioxidant (e.g., BHT) Keap1 Keap1 Antioxidant->Keap1 Reacts with Cysteine Residues ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters in Cytoplasm Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Dissociates and Translocates Cul3->Nrf2 Mediates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Nrf2_n->ARE Binds to

Caption: The Nrf2 signaling pathway activation by phenolic antioxidants.

Experimental Workflow for In Vitro Antioxidant Assay

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a test compound in vitro.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - DPPH Solution - Test Compound Dilutions - Reference Compound Dilutions start->prep_reagents assay_setup Set up Assay Plate: - Control (DPPH + Solvent) - Samples (DPPH + Test Compound) - Reference (DPPH + Reference) prep_reagents->assay_setup incubation Incubate in Dark (e.g., 30 minutes) assay_setup->incubation measurement Measure Absorbance (e.g., at 517 nm) incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end

Caption: General workflow for an in vitro DPPH antioxidant assay.

Conclusion

While direct in vitro efficacy data for this compound is currently limited in publicly available literature, its structural similarity to the well-characterized antioxidant BHT suggests it likely possesses significant radical scavenging properties. The presence of both a sterically hindered phenolic hydroxyl group and a mercapto group are strong indicators of its potential as an effective antioxidant. Further in vitro studies employing standardized assays such as DPPH and ABTS are warranted to quantitatively determine its efficacy and enable a direct comparison with other synthetic and natural antioxidants. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such evaluations. For researchers in drug development, understanding the in vitro antioxidant capacity and the underlying mechanisms of action of novel phenolic compounds like DTBMPC is a critical first step in assessing their therapeutic potential.

References

A Comparative Guide to Synthetic Antioxidants: 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic antioxidant 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (DTBMPC) against other well-established synthetic antioxidants, namely Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. The comparison is based on available experimental data from common antioxidant capacity assays.

Introduction to this compound (DTBMPC)

This compound is a synthetic phenolic antioxidant characterized by two bulky tert-butyl groups ortho to the hydroxyl group and a mercaptomethyl group at the para position. This sterically hindered phenol possesses a thiol (-SH) group, which is anticipated to contribute significantly to its antioxidant properties. The primary mechanism of action for phenolic antioxidants is the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction. The presence of the thiol moiety in DTBMPC may offer additional radical scavenging capacity.

While DTBMPC is structurally primed for potent antioxidant activity, a comprehensive literature review did not yield specific quantitative data (e.g., IC50, TEAC, or ORAC values) from standardized antioxidant assays. Qualitative assessments suggest it exhibits significant DPPH radical scavenging at concentrations above 50 µM and shows antioxidant activity comparable to ascorbic acid in the ABTS assay.[1]

Quantitative Comparison of Antioxidant Performance

To provide a quantitative perspective, this section summarizes experimental data for the well-characterized synthetic antioxidants BHT, BHA, and Trolox. It is crucial to note that the reported values can vary significantly between studies due to differences in experimental conditions, such as solvent, pH, and reaction time. The data presented below is a compilation from various sources to offer a comparative overview.

AntioxidantAssayIC50 (µM)TEAC (Trolox Equivalents)ORAC (µmol TE/g)
DTBMPC DPPH>50 (qualitative)[1]Not ReportedNot Reported
ABTSComparable to Ascorbic Acid (qualitative)[1]Not ReportedNot Reported
BHT DPPH~104 - 145[2][3]1.29[4]Not Reported
BHA DPPH~622[5]Not ReportedNot Reported
Trolox DPPH~15[6]1.0 (by definition)Not Reported
ABTS~11.7[6]1.0 (by definition)Not Reported

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the water-soluble vitamin E analog, Trolox. ORAC (Oxygen Radical Absorbance Capacity) measures the antioxidant scavenging activity against peroxyl radicals.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the general mechanism of oxidative stress and a typical workflow for an antioxidant assay.

Oxidative_Stress_Pathway cluster_ROS Reactive Oxygen Species (ROS) Production cluster_Damage Cellular Damage Mitochondria Mitochondria ROS ROS Mitochondria->ROS Inflammation Inflammation Inflammation->ROS Pollutants Environmental Pollutants Pollutants->ROS Lipid_Peroxidation Lipid Peroxidation DNA_Damage DNA Damage Protein_Oxidation Protein Oxidation Neutralized_ROS Neutralized Species Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant Antioxidant (e.g., DTBMPC) Antioxidant->Neutralized_ROS donates H+ Oxidative_Stress->Lipid_Peroxidation Oxidative_Stress->DNA_Damage Oxidative_Stress->Protein_Oxidation Oxidative_Stress->Neutralized_ROS reduced by DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH radical solution (purple) D Mix DPPH solution with antioxidant solution or blank A->D B Prepare antioxidant solutions (e.g., DTBMPC, BHT) at various concentrations B->D C Prepare a blank (solvent only) C->D E Incubate in the dark at room temperature D->E F Measure absorbance at ~517 nm (purple color fades to yellow) E->F G Calculate percentage of DPPH scavenging F->G H Determine IC50 value G->H

References

A Comparative Guide to the Quantitative Analysis of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (DBMC) in complex biological and chemical matrices is critical for understanding its pharmacokinetic profile, antioxidant efficacy, and potential therapeutic applications. This guide provides a comprehensive comparison of established and alternative analytical methodologies for the quantitative analysis of DBMC, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Method Comparison

The selection of an appropriate analytical technique for the quantification of DBMC depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This section compares the performance of three key analytical approaches: High-Performance Liquid Chromatography (HPLC), Electrochemical Analysis, and UV-Vis Spectrophotometry.

ParameterHigh-Performance Liquid Chromatography (UPLC-Q-TOF/MS)Electrochemical Analysis (Cyclic Voltammetry)UV-Vis Spectrophotometry (Ellman's Assay)
Principle Separation based on polarity followed by mass-to-charge ratio detection.Measurement of the current response from the oxidation of the phenolic group.Colorimetric measurement of a product formed from the reaction of the thiol group with a specific reagent.
Limit of Detection (LOD) 0.2 µg/g[1]2.70 ppm[2][3]Typically in the low µM range.
Limit of Quantification (LOQ) 0.7 µg/g[1]Not explicitly stated, but derivable from LOD.Typically in the low µM range.
**Linearity (R²) **> 0.99[1]0.999[2][3]Typically > 0.99.
Recovery 95% - 100%[1]101.3%[2][3]Highly dependent on sample matrix and preparation.
Selectivity Very High (mass-based detection).Moderate (potential for interference from other electroactive species).Moderate (potential for interference from other thiol-containing compounds).
Throughput Moderate to High.High.High.
Instrumentation Cost High.Low to Moderate.Low.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their application in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

This method, adapted from a validated UPLC-Q-TOF/MS protocol for the closely related compound 2,6-di-tert-butyl paracresol, offers high sensitivity and selectivity.[1]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer

  • C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (MS grade)

  • This compound standard

Procedure:

  • Sample Preparation: For complex mixtures such as plasma or tissue homogenates, a protein precipitation step followed by liquid-liquid or solid-phase extraction is recommended to remove interfering substances.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30 - 40 °C

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode should be optimized for DBMC.

    • Scan Mode: Full scan mode for initial identification and targeted MS/MS for quantification.

    • Capillary Voltage: 2.5 - 3.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

Electrochemical Analysis

This method, based on the electrochemical oxidation of the phenolic hydroxyl group, offers a rapid and cost-effective alternative to chromatography. The following protocol is adapted from the analysis of butylated hydroxytoluene (BHT).[2][3]

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)

  • Voltammetric cell

Reagents:

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

  • This compound standard

Procedure:

  • Electrode Preparation: The working electrode should be polished with alumina slurry and sonicated in ethanol and water before use.

  • Sample Preparation: Samples may require dilution in the supporting electrolyte. For complex matrices, a simple extraction step may be necessary.

  • Voltammetric Measurement (Cyclic Voltammetry):

    • Potential Range: Scan from a less positive to a more positive potential (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) and back. The optimal range should be determined experimentally for DBMC.

    • Scan Rate: 50 - 150 mV/s.[3] A scan rate of 150 mV/s was found to be optimal for BHT.[3]

    • Deposition Time: A deposition step at a specific potential prior to the scan can be used to pre-concentrate the analyte on the electrode surface, enhancing sensitivity. A deposition time of 25 seconds was optimal for BHT.[3]

  • Quantification: The peak current of the oxidation wave is proportional to the concentration of DBMC. A calibration curve should be constructed using standard solutions.

UV-Vis Spectrophotometry (Ellman's Assay)

This colorimetric assay is specific for the thiol group and provides a simple and rapid method for quantification.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • This compound standard

Procedure:

  • Reagent Preparation: Prepare a stock solution of Ellman's reagent in the reaction buffer.

  • Sample Preparation: Dissolve the sample in a suitable solvent that is miscible with the reaction buffer.

  • Assay:

    • In a cuvette, mix the sample solution with the Ellman's reagent solution in the reaction buffer.

    • Incubate the mixture at room temperature for a short period (e.g., 15 minutes) to allow for the color development.

    • Measure the absorbance at 412 nm against a blank containing the solvent and Ellman's reagent.

  • Quantification: The concentration of the thiol is determined by using the Beer-Lambert law, with the molar extinction coefficient of the colored product (TNB²⁻) being 14,150 M⁻¹cm⁻¹. Alternatively, a calibration curve can be prepared using a standard thiol compound like cysteine.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_quant Quantification Sample Complex Mixture Extraction Extraction/ Precipitation Sample->Extraction CleanSample Cleaned Sample Extraction->CleanSample HPLC HPLC Separation (C18 Column) CleanSample->HPLC MS Mass Spectrometry (Q-TOF) HPLC->MS Data Data Acquisition MS->Data Quant Concentration Determination Data->Quant

Caption: Workflow for the quantitative analysis of DBMC using HPLC-MS.

Electrochemical_Workflow cluster_prep Sample & Electrode Preparation cluster_analysis Voltammetric Analysis cluster_quant Quantification Sample Complex Mixture Dilution Dilution in Electrolyte Sample->Dilution PreparedSample Prepared Sample Dilution->PreparedSample Cell Electrochemical Cell PreparedSample->Cell Electrode Working Electrode Polishing Polishing Electrode->Polishing CleanElectrode Clean Electrode Polishing->CleanElectrode CleanElectrode->Cell Measurement Cyclic Voltammetry Cell->Measurement Data Current vs. Potential Data Measurement->Data Quant Concentration from Peak Current Data->Quant

Caption: Workflow for the quantitative analysis of DBMC using electrochemical methods.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Sample Complex Mixture Dissolution Dissolution in Suitable Solvent Sample->Dissolution PreparedSample Prepared Sample Dissolution->PreparedSample Reaction Reaction with Ellman's Reagent PreparedSample->Reaction Incubation Incubation Reaction->Incubation ColoredProduct Colored Product Incubation->ColoredProduct Measurement Absorbance at 412 nm ColoredProduct->Measurement Data Absorbance Value Measurement->Data Quant Concentration Calculation Data->Quant

Caption: Workflow for the quantitative analysis of DBMC using UV-Vis spectrophotometry.

References

A Comparative Review of the Antioxidant Potential of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the antioxidant studies related to 2,6-Di-tert-butyl-alpha-mercapto-p-cresol. Due to the limited availability of quantitative data for this specific compound, this review extends to its structurally similar analogs to provide a comparative context for its potential antioxidant efficacy. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Antioxidant Mechanism of Action

This compound is a sterically hindered phenol containing a thiol (-SH) group. Its antioxidant activity is primarily attributed to its ability to act as a radical scavenger. The phenolic hydroxyl (-OH) group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. This stability is enhanced by the bulky tert-butyl groups at the ortho positions, which sterically hinder the radical from participating in further propagation reactions. The presence of the alpha-mercapto group (-CH₂SH) can also contribute to the overall antioxidant capacity, as thiols are known to be effective hydrogen donors.

Antioxidant Mechanism of this compound cluster_0 Radical Scavenging by the Phenolic Hydroxyl Group DTBMPC This compound Phenoxy_Radical Stable Phenoxy Radical DTBMPC->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Antioxidant Screening Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays DPPH_Assay DPPH Radical Scavenging Assay Dose_Response Dose-Response Studies (IC50 Determination) DPPH_Assay->Dose_Response ABTS_Assay ABTS Radical Cation Scavenging Assay ABTS_Assay->Dose_Response Other_Assays Other Radical Scavenging Assays (e.g., Hydroxyl, Superoxide) Cell_Viability Cell Viability Assay (e.g., MTT) ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Cell_Viability->ROS_Measurement Mechanism_Studies Mechanism of Action Studies ROS_Measurement->Mechanism_Studies Compound_Synthesis Compound Synthesis and Purification Preliminary_Screening Preliminary Screening Compound_Synthesis->Preliminary_Screening Preliminary_Screening->DPPH_Assay Preliminary_Screening->ABTS_Assay Dose_Response->Other_Assays Dose_Response->Cell_Viability Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

cytotoxicity comparison of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of phenolic compounds is crucial for the development of new therapeutic agents and for assessing the safety of existing chemicals. This guide provides a comparative analysis of the in vitro cytotoxicity of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol and its structural analogs, supported by experimental data from peer-reviewed studies.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of 2,6-Di-tert-butyl-p-cresol analogs against various human cell lines. The data is presented as CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration) values, which represent the concentration of the compound required to cause 50% cell death or inhibition of cell proliferation, respectively.

CompoundCell LineCytotoxicity Value (μM)Reference
Organotin Complex of 2,6-di-tert-butyl-4-mercaptophenol (Triphenyltin complex) MCF-7 (Human breast adenocarcinoma)0.25
HeLa (Human cervix adenocarcinoma)0.16[1]
2,6-di-tert-butyl-4-methylphenol (BHT) HSG (Human submandibular gland carcinoma)>1000[2]
HGF (Human gingival fibroblasts)>1000[2]
2,4,6-tri-tert-butylphenol HSG (Human submandibular gland carcinoma)260[2]
HGF (Human gingival fibroblasts)230[2]
3,5-di-tert-butyl-4-hydroxy-benzaldehyde HSG (Human submandibular gland carcinoma)>1000[2]
HGF (Human gingival fibroblasts)>1000[2]
4,4'-Methylene bis(2,6-di-tert-butyl phenol) PC-3 (Human prostate cancer)2324.78 (µg/ml)
2,4-Di-tert-butylphenol HCT116 (Human colon cancer)16.25 (µg/ml) at 24h[3]
SW480 (Human colon cancer)35 (µg/ml) at 24h[3]

Experimental Protocols

The methodologies employed in the cited studies to determine the cytotoxicity of these compounds are detailed below.

Cytotoxicity Assay for Phenolic Compounds (Kadoma et al.)[2]
  • Cell Lines: Human submandibular gland carcinoma cells (HSG), human promyelocytic leukemia cells (HL-60), human gingival fibroblasts (HGF), human periodontal ligament fibroblasts (HPLF), and human pulp fibroblasts (HPF) were used.

  • Methodology: The cytotoxicity was determined by measuring the 50% cytotoxic concentration (CC50). The exact method for determining cell viability (e.g., MTT assay, trypan blue exclusion) is not specified in the abstract but is a standard cell biology technique. The study investigated the relationship between the CC50 values and the inhibition rate constant (k_inh) for radical scavenging activity.

In Vitro Cytotoxicity Assay for Organotin Complexes (Yuri et al.)[1]
  • Cell Lines: Human breast adenocarcinoma (MCF-7) and human cervix adenocarcinoma (HeLa) cells, as well as normal human fetal lung fibroblast cells (MRC-5), were used.

  • Methodology: The in vitro cytotoxicity of the synthesized organotin complexes of 2,6-di-tert-butyl-4-mercaptophenol was evaluated. The specific assay used for determining cell viability is not detailed in the provided information but is likely a standard method such as the MTT or SRB assay. The results were expressed as the concentration that inhibits 50% of cell growth (IC50).

MTT Assay for 4,4'-Methylene bis(2,6-di-tert-butyl phenol) (ResearchGate Article)[3]
  • Cell Line: PC-3 human prostate cancer cell line.

  • Methodology: The cytotoxic effects were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Proposed Mechanism of Cytotoxicity

Studies on 2,6-di-tert-butylphenol analogs suggest that their cytotoxic effects may be mediated through radical reactions.[2][4] A linear relationship has been observed between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (k_inh) for radical scavenging.[2][4] This suggests that the ability of these phenolic compounds to participate in radical reactions is a key determinant of their toxicity.

The following diagram illustrates a simplified, hypothetical workflow for assessing the cytotoxicity of these compounds, from compound selection to the determination of the mechanism of action.

Cytotoxicity_Workflow cluster_selection Compound Selection cluster_assay In Vitro Cytotoxicity Assay cluster_mechanism Mechanism of Action Study A 2,6-Di-tert-butyl-p-cresol Analogs B Cell Line Culture (e.g., MCF-7, HeLa, HSG) A->B C Compound Treatment B->C D Cell Viability Assay (e.g., MTT, SRB) C->D E Determine IC50 / CC50 D->E G Correlate Cytotoxicity with Radical Activity E->G F Radical Scavenging Assay (e.g., DPPH) F->G Radical_Mediated_Cytotoxicity cluster_initiation Initiation cluster_propagation Propagation & Damage cluster_outcome Outcome Phenol Phenolic Compound Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical H• donation Radical Free Radical (R•) Radical->Phenoxy_Radical ROS Reactive Oxygen Species (ROS) Phenoxy_Radical->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Assessing the Pro-oxidant Potential of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential pro-oxidant activity of the synthetic phenolic compound 2,6-Di-tert-butyl-alpha-mercapto-p-cresol. While primarily recognized for its antioxidant properties, like many phenolic compounds, it may exhibit pro-oxidant effects under certain conditions. This document outlines the mechanisms of pro-oxidant activity, presents comparative data for well-established antioxidants, and provides detailed experimental protocols for evaluating these effects.

Comparative Analysis of Phenolic Compounds

Phenolic compounds can act as double-edged swords, exhibiting both antioxidant and pro-oxidant activities. This duality is often dependent on factors such as concentration, the presence of transition metal ions, and the specific cellular environment. To contextualize the potential behavior of this compound, it is compared with three well-studied compounds: Butylated Hydroxytoluene (BHT), a structurally similar synthetic antioxidant; Trolox, a water-soluble analog of Vitamin E; and Vitamin C (Ascorbic Acid), a natural antioxidant.

Table 1: Structural Comparison of Phenolic Compounds

CompoundStructureKey Features
This compound Chemical Formula: C₁₅H₂₄OSHindered phenol with two bulky tert-butyl groups. Contains a mercapto (-SH) group, which can influence its redox properties.[1]
Butylated Hydroxytoluene (BHT) Chemical Formula: C₁₅H₂₄OA hindered phenol structurally similar to the target compound but lacking the mercapto group.[1]
Trolox Chemical Formula: C₁₄H₁₈O₄A water-soluble analog of Vitamin E with a chromanol ring.[2]
Vitamin C (Ascorbic Acid) Chemical Formula: C₆H₈O₆A water-soluble vitamin with a unique enediol structure.[2]

Table 2: Comparative Pro-oxidant Activity Data

CompoundAssayPro-oxidant Effect ObservedConcentrationReference(s)
Butylated Hydroxytoluene (BHT) DNA Damage AssayInduction of DNA strand breaks by its metabolites (BHT-quinone and BHT-OOH) in the presence of Cu(II).Not specified[3]
Chromosomal Damage AssayEnhancement of paraquat-induced chromosomal damage.Not specified[4]
Cytotoxicity AssayIC50 of 120 µM in HepG2 liver cancer cells.120 µM[1]
Trolox DCFH-DA Assay in HeLa CellsDose-dependent increase in intracellular ROS production.40-160 µM[5][6]
Cell Viability AssayReduction in cell viability at pro-oxidant concentrations.40-160 µM[5]
Vitamin C (Ascorbic Acid) Fenton-like ReactionsGeneration of hydroxyl radicals in the presence of transition metal ions (e.g., Fe³⁺, Cu²⁺).High millimolar concentrations[1][7]
DNA Damage AssayPotential for oxidative DNA damage in the presence of metal ions.Not specified[8]

Mechanisms of Pro-oxidant Activity

The pro-oxidant activity of phenolic compounds generally involves two primary mechanisms:

  • Redox Cycling with Metal Ions: In the presence of transition metals like copper (Cu²⁺) and iron (Fe³⁺), phenolic compounds can reduce these ions to their lower oxidation states (Cu⁺ and Fe²⁺). These reduced metal ions can then participate in Fenton-like reactions, reacting with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH), a potent reactive oxygen species (ROS).[1][2][7]

  • Formation of Reactive Phenoxyl Radicals: Upon donating a hydrogen atom to scavenge a free radical, a phenolic antioxidant is converted into a phenoxyl radical. While often stable, under certain conditions, these radicals can participate in further reactions that propagate oxidation, particularly if they are not efficiently regenerated back to their non-radical form.

Pro_oxidant_Mechanism General Pro-oxidant Mechanism of Phenolic Compounds Phenol Phenolic Compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical Donates H• Metal_Red Reduced Metal Ion (e.g., Fe²⁺, Cu⁺) Phenol->Metal_Red Reduces Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) Phenoxyl_Radical->Oxidative_Damage Can propagate oxidation Metal_Ox Metal Ion (e.g., Fe³⁺, Cu²⁺) Hydroxyl_Radical Hydroxyl Radical (•OH) Metal_Red->Hydroxyl_Radical Fenton Reaction H2O2 Hydrogen Peroxide (H₂O₂) Hydroxyl_Radical->Oxidative_Damage Causes Free_Radical Free Radical (R•)

Caption: General mechanism of pro-oxidant activity of phenolic compounds.

Experimental Protocols for Assessing Pro-oxidant Potential

To experimentally evaluate the pro-oxidant potential of this compound, the following cellular assays are recommended.

Intracellular Reactive Oxygen Species (ROS) Production: DCFH-DA Assay

This assay measures the overall levels of ROS within cells. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the comparator compounds (BHT, Trolox, Vitamin C) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for oxidative stress (e.g., H₂O₂ or tert-butyl hydroperoxide).

  • Probe Loading: Remove the treatment media and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein content. An increase in fluorescence compared to the vehicle control indicates a pro-oxidant effect.

Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described in the DCFH-DA assay protocol.

  • Cell Lysis: After treatment, harvest and lyse the cells.

  • TBARS Reaction: Add the cell lysate to a reaction mixture containing TBA and an acidic solution (e.g., trichloroacetic acid).

  • Incubation: Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.

  • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm.

  • Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with a known concentration of MDA. An increase in MDA levels indicates lipid peroxidation.

Experimental_Workflow Experimental Workflow for Pro-oxidant Assessment Start Start Cell_Culture Cell Culture (e.g., HepG2, HeLa) Start->Cell_Culture Treatment Treatment with Test Compounds (including controls) Cell_Culture->Treatment Assay_Choice Select Assay Treatment->Assay_Choice DCFH_DA DCFH-DA Assay (ROS Measurement) Assay_Choice->DCFH_DA Intracellular ROS TBARS TBARS Assay (Lipid Peroxidation) Assay_Choice->TBARS Lipid Damage Fluorescence Measure Fluorescence (Ex/Em: ~485/535 nm) DCFH_DA->Fluorescence Absorbance Measure Absorbance (~532 nm) TBARS->Absorbance Data_Analysis Data Analysis and Comparison Fluorescence->Data_Analysis Absorbance->Data_Analysis

Caption: Workflow for assessing pro-oxidant potential in cell-based assays.

Cellular Signaling Pathways in Oxidative Stress

The pro-oxidant activity of a compound can trigger cellular stress responses mediated by specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of toxicity and the cellular defense against oxidative damage.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for detoxifying enzymes and antioxidant proteins.

Nrf2_Pathway Nrf2 Signaling Pathway in Oxidative Stress Response cluster_0 Nucleus Oxidative_Stress Oxidative Stress (e.g., from pro-oxidant) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 Induces conformational change in Keap1 Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Cell_Protection Cellular Protection Gene_Expression->Cell_Protection Leads to

Caption: Nrf2 signaling pathway in response to oxidative stress.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in the cellular response to a variety of stressors, including oxidative stress. The three main branches of the MAPK pathway are ERK, JNK, and p38. Activation of these kinases by ROS can lead to diverse cellular outcomes, including apoptosis (cell death) or cell survival and adaptation, depending on the context and duration of the stress.

MAPK_Pathway MAPK Signaling in Oxidative Stress ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 Activates Ras_Raf Ras/Raf Pathway ROS->Ras_Raf Activates MKKs MKK3/4/6/7 ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38->Transcription_Factors JNK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation, Survival) Transcription_Factors->Cellular_Response MEK MEK1/2 Ras_Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription_Factors

Caption: MAPK signaling pathways activated by oxidative stress.

Conclusion

While this compound is structurally designed as a hindered phenolic antioxidant, the potential for pro-oxidant activity cannot be dismissed, particularly given the presence of a redox-active mercapto group. Based on the behavior of structurally similar compounds like BHT and other phenolic antioxidants, it is plausible that at higher concentrations or in the presence of transition metal ions, this compound could contribute to the generation of reactive oxygen species and induce cellular damage. The provided experimental protocols offer a robust framework for the direct evaluation of its pro-oxidant potential. Further investigation is warranted to fully characterize the safety and biological activity profile of this compound for its intended applications in research and drug development.

References

A Head-to-Head Comparison of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol and Trolox as Potent Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Antioxidant Performance

In the realm of antioxidant research and development, the selection of appropriate compounds for mitigating oxidative stress is paramount. This guide provides a detailed head-to-head comparison of two notable antioxidants: 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (DBM-Cresol) and Trolox. While Trolox is a well-established, water-soluble analogue of vitamin E and a widely used antioxidant standard, DBM-Cresol represents a synthetic hindered phenol with a sulfur-containing moiety, suggesting a potentially distinct antioxidant profile.

This comparison synthesizes available experimental data to offer an objective overview of their chemical properties, antioxidant capacity, and cytoprotective effects, enabling informed decisions for research and therapeutic development.

Chemical and Physical Properties at a Glance

A fundamental understanding of the physicochemical properties of DBM-Cresol and Trolox is crucial for their application in various experimental systems.

PropertyThis compound (DBM-Cresol)Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Molecular Formula C₁₅H₂₄OSC₁₄H₁₈O₄
Molecular Weight 252.42 g/mol 250.29 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in organic solvents like ethanol and methanol.[1] Insoluble in water.Water-soluble.
Key Structural Features Sterically hindered phenol with a mercapto (-SH) group.[1]Chromanol ring with a carboxylic acid group, lacking the phytyl tail of vitamin E.[2]

Mechanism of Antioxidant Action

Both DBM-Cresol and Trolox function as chain-breaking antioxidants, primarily through the donation of a hydrogen atom from their phenolic hydroxyl (-OH) group to neutralize free radicals.[1][2]

DBM-Cresol , as a sterically hindered phenol, forms a stable phenoxyl radical upon hydrogen donation.[3] The bulky tert-butyl groups surrounding the hydroxyl group enhance the stability of this radical, preventing it from initiating further oxidative chain reactions.[4] The presence of a sulfur-containing mercapto group may also contribute to its antioxidant activity, potentially through different mechanisms such as metal chelation or the ability to reduce hydroperoxides.[3]

Trolox's antioxidant activity stems from the hydroxyl group on its chromanol ring.[2] Upon donating a hydrogen atom to a free radical, it forms a resonance-stabilized phenoxyl radical.[2] Its water solubility allows it to act in aqueous environments, a key advantage in many biological systems.

Antioxidant_Mechanism cluster_DBM DBM-Cresol cluster_Trolox Trolox DBM DBM-Cresol (Hindered Phenol) DBM_rad Stable DBM-Cresol Phenoxyl Radical DBM->DBM_rad forms Neutralized_Molecule Neutralized Molecule (ROOH) Free_Radical Free Radical (e.g., ROO•) DBM_rad->Free_Radical can terminate another radical Trolox Trolox (Chromanol) Trolox_rad Stable Trolox Phenoxyl Radical Trolox->Trolox_rad forms Trolox_rad->Free_Radical can terminate another radical Free_Radical->DBM accepts H• Free_Radical->Trolox accepts H•

Figure 1. Simplified mechanism of free radical scavenging by DBM-Cresol and Trolox.

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies between DBM-Cresol and Trolox are limited. The following table summarizes available data from independent studies. It is crucial to note that variations in experimental conditions can significantly influence results, and therefore, these values should be interpreted with caution.

AssayThis compound (DBM-Cresol)Trolox
DPPH Radical Scavenging (IC₅₀) 68.01 ± 0.09 µM[3]Typically ranges from 5-50 µM, highly method-dependent.[5][6]
ABTS Radical Scavenging (TEAC) Data not available in peer-reviewed literature.By definition, the standard with a TEAC value of 1.0.[7]
CUPRAC (TEAC) ~1.0 (Comparable to Trolox)[3]By definition, the standard with a TEAC value of 1.0.

IC₅₀ (half maximal inhibitory concentration) represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in relation to Trolox. CUPRAC (CUPric Reducing Antioxidant Capacity) is another assay to measure total antioxidant capacity.

Cytoprotective Effects

Both hindered phenols and Trolox have demonstrated protective effects against cellular damage induced by oxidative stress.

DBM-Cresol , as a lipophilic hindered phenol, is expected to readily incorporate into cellular membranes, protecting lipids from peroxidation. While specific studies on the cytoprotective effects of DBM-Cresol are not widely available, related hindered phenols like butylated hydroxytoluene (BHT) have been shown to reduce oxidative stress markers and improve cell viability under oxidative conditions.[1]

Trolox has been extensively studied for its cytoprotective properties. It has been shown to protect various human cell types, including ventricular myocytes, hepatocytes, and erythrocytes, against oxyradical damage.[8] Trolox can reduce the quantity of phospholipid conjugated dienes, a marker of oxidative damage to lipids.[8] Furthermore, it has been shown to protect retinal pigment epithelial (RPE) cells from oxidized LDL-induced cell death by preserving lysosomal integrity.[8][9] Interestingly, Trolox can exhibit pro-oxidant activity at higher concentrations, a phenomenon that is cell-type specific and dependent on experimental conditions.[2]

Modulation of Cellular Signaling

Antioxidants can influence cellular function not only by direct radical scavenging but also by modulating signaling pathways.

For DBM-Cresol , there is currently a lack of specific data on its interaction with cellular signaling pathways. However, as a lipophilic antioxidant, it could potentially influence signaling events that are sensitive to the redox state of the lipid membrane.

Trolox has been shown to modulate cellular signaling pathways primarily by altering the levels of reactive oxygen species (ROS), which can act as signaling molecules ("sROS").[10] By reducing sROS levels, Trolox can influence a variety of cellular processes, including:

  • Mitochondrial function: Trolox treatment can lead to mitochondrial filamentation, increased expression of mitochondrial complex I, and enhanced oxidative phosphorylation.[10]

  • Calcium handling: By affecting sROS levels, Trolox can influence cytosolic calcium homeostasis.[10]

  • Cell proliferation and aging: In mesenchymal stem cells, Trolox has been shown to inhibit aging, promote proliferation, and enhance the secretion of prostaglandin E-2 (PGE-2).

ROS_Signaling_Modulation cluster_Antioxidant Antioxidant Intervention cluster_Cellular_Effects Cellular Processes ROS Cellular Stress (e.g., metabolic activity, toxins) sROS Signaling ROS (sROS) (e.g., H₂O₂) ROS->sROS generates Mitochondria Mitochondrial Function sROS->Mitochondria modulates Calcium Calcium Homeostasis sROS->Calcium modulates Gene_Expression Gene Expression (e.g., Proliferation, Aging) sROS->Gene_Expression modulates Trolox Trolox Trolox->sROS scavenges

Figure 2. Modulation of ROS-dependent signaling by Trolox.

Experimental Protocols

Detailed methodologies for the key antioxidant assays mentioned are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare a series of dilutions of the antioxidant compound (DBM-Cresol or Trolox) in a suitable solvent.

  • In a microplate or cuvette, add a specific volume of the antioxidant solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Prepare the ABTS radical cation solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the antioxidant compound.

  • Add a small volume of the antioxidant solution to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the tested compound.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare DPPH Solution (Violet) DPPH_mix Mix with Antioxidant DPPH_prep->DPPH_mix DPPH_incubate Incubate (Dark, RT) DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance @ 517 nm (Yellow) DPPH_incubate->DPPH_measure DPPH_calc Calculate % Inhibition and IC₅₀ DPPH_measure->DPPH_calc ABTS_prep Generate ABTS•+ Solution (Blue-Green) ABTS_mix Mix with Antioxidant ABTS_prep->ABTS_mix ABTS_incubate Incubate (RT) ABTS_mix->ABTS_incubate ABTS_measure Measure Absorbance @ 734 nm (Colorless) ABTS_incubate->ABTS_measure ABTS_calc Calculate % Inhibition and TEAC ABTS_measure->ABTS_calc

References

Safety Operating Guide

Safe Disposal of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (CAS No. 1620-48-0). All procedures must be conducted in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department before proceeding.

Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes information based on the chemical's structure, which includes a sterically hindered phenol and a mercaptan functional group. Procedures for these chemical classes are well-established.

Hazard Identification and Safety Summary

  • Phenolic Group: Phenolic compounds can be toxic and corrosive.[1] Some are suspected of causing genetic defects and can cause damage to organs through prolonged or repeated exposure.[2] They are often harmful to aquatic life.[2]

  • Mercaptan (Thiol) Group: Mercaptans are known for their strong, unpleasant odors. They are often flammable and can be toxic if inhaled or absorbed through the skin. Small quantities of thiols can be destroyed by oxidation.[3]

The structurally similar compound, 2,6-Di-tert-butyl-p-cresol (BHT), is known to cause skin and eye irritation and may affect the liver with repeated exposure.[4] It is also very toxic to aquatic life with long-lasting effects.[2] Given these factors, this compound should be handled as a hazardous substance.

Quantitative Data Summary

As specific quantitative data for this compound is not available, the following table presents data for the related compound 2,6-Di-tert-butyl-p-cresol (BHT, CAS No. 128-37-0) for general reference. This data is not directly applicable but provides context for the potential hazards of a sterically hindered phenol.

PropertyValueReference Compound
Oral LD50 (Rat) > 2930 mg/kg bw2,6-Di-tert-butyl-p-cresol
Dermal LD50 (Rat) > 2000 mg/kg bw2,6-Di-tert-butyl-p-cresol
NIOSH REL TWA 10 mg/m³2,6-Di-tert-butyl-p-cresol
ACGIH TLV TWA 2 mg/m³ (inhalable fraction and vapor)2,6-Di-tert-butyl-p-cresol

TWA: Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this chemical should be done in a certified chemical fume hood to avoid inhalation of any vapors or dust.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound. Always consult your institution's EHS department for specific guidance.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Collect waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with phenols and mercaptans.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 2: Handling of Contaminated Materials

  • Any materials that come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated.

  • Place all contaminated solid waste into a designated, sealed hazardous waste bag or container for disposal.[5]

  • Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste. Do not dispose of the rinsate down the drain.

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • The most appropriate disposal method for phenolic and mercaptan compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.[7] This method ensures the complete destruction of the compound, preventing environmental contamination.[7]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or diatomaceous earth.[7]

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect pure chemical waste in a labeled, sealed hazardous waste container fume_hood->collect_waste collect_solids Collect contaminated solids (gloves, paper towels) in a separate labeled container fume_hood->collect_solids collect_liquids Collect contaminated rinsate from glassware as hazardous liquid waste fume_hood->collect_liquids storage Store waste in a designated hazardous waste area collect_waste->storage collect_solids->storage collect_liquids->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical Identifier:

PropertyValue
Chemical NameThis compound
CAS Number1620-48-0
Molecular FormulaC15H24OS
Molecular Weight252.416 g/mol
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards include skin and eye irritation, potential for allergic skin reactions, and harm if swallowed. It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2][3]

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust that can cause serious eye irritation.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and impervious, fire/flame-resistant protective clothing.[1]Prevents skin contact which can lead to irritation and allergic reactions.[1][2][4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if dust is generated.[5][6]Protects against inhalation of harmful dust or vapors.[1]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is mandatory for the safe handling of this compound.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this chemical in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated work area (fume hood) B->C D Weigh and dispense chemical C->D Begin Experiment E Perform experimental procedure D->E F Decontaminate work surfaces E->F Experiment Complete G Segregate and label hazardous waste F->G H Dispose of waste through approved channels G->H I Doff and dispose of/clean PPE H->I

Safe handling workflow for this compound.
Step-by-Step Handling and Disposal Protocol

Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat or other protective clothing.

  • Engineering Controls: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7] Ensure that an eyewash station and safety shower are readily accessible.[5][6]

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][5][6]

  • Prevent Contact: Avoid all contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the work area.[1][7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[5][6]

Spill Response:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.[8]

  • Containment: Wearing appropriate PPE, contain the spill and prevent it from entering drains or waterways.[7]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[5][6] Ventilate the area and wash the spill site after the material has been removed.[8]

Disposal:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[8] Do not allow it to enter the environment.[1][2][7]

  • Disposal Procedure: Dispose of contents and container to an approved industrial combustion plant or in accordance with local, regional, and national regulations.[3][7] It may be necessary to contact a licensed professional waste disposal service.[8]

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately by individuals aware of the hazards.[1][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.